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  • Product: 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde
  • CAS: 119198-88-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: A Versatile Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (CAS No. 119198-88-8), a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (CAS No. 119198-88-8), a key building block in the design and synthesis of advanced porous materials. Its unique C₃-symmetric structure, featuring three aldehyde functionalities appended to a robust trimethylbenzene core, makes it an invaluable monomer for the construction of highly crystalline and porous Covalent Organic Frameworks (COFs). This document delves into the synthesis, characterization, and physicochemical properties of this important molecule. A significant focus is placed on its application in the development of novel COFs, including detailed synthetic protocols and an analysis of the resulting material properties. This guide serves as an essential resource for researchers and professionals engaged in materials science, organic synthesis, and drug development, offering insights into the rational design of functional porous materials.

Introduction: The Architectural Advantage of a C₃-Symmetric Aldehyde

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is a crystalline organic compound that has garnered significant attention as a trigonal building block for the synthesis of porous organic polymers.[1] The strategic placement of three aldehyde groups at the 1, 3, and 5 positions of the benzene ring, coupled with the presence of methyl groups at the 2, 4, and 6 positions, imparts a unique combination of reactivity and structural control.

The aldehyde functionalities serve as reactive sites for the formation of dynamic covalent bonds, most notably imine linkages through condensation reactions with amine-containing monomers. This reversible bond formation is a cornerstone of COF chemistry, enabling the self-assembly of highly ordered, crystalline frameworks.[2] The methyl groups, while not directly participating in the polymerization, play a crucial role in influencing the properties of both the monomer and the resulting polymer. They enhance the solubility of the monomer in organic solvents and can modulate the electronic properties and stacking behavior of the final COF material.

This guide will explore the synthesis of this versatile building block, its detailed characterization, and its pivotal role in the construction of functional COFs with potential applications in gas storage, catalysis, and sensing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 119198-88-8[3]
Molecular Formula C₁₂H₁₂O₃[3]
Molecular Weight 204.22 g/mol [4]
Appearance White to off-white powder[5]
Purity Typically >95%[5]
Storage Store at 2-8°C under an inert atmosphere[6]

Synthesis and Characterization

While a definitive, high-yield synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde from simple precursors remains an area of active investigation, a plausible synthetic route can be envisioned starting from mesitylene (1,3,5-trimethylbenzene). This would likely involve a three-fold formylation reaction, a challenging transformation that requires careful control of reaction conditions to achieve the desired trisubstitution without significant side product formation.

A related synthetic pathway has been reported for the analogous 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, which starts from the nitration of mesitylene, followed by reduction to the corresponding triamine.[7] While not a direct synthesis of the target molecule, this highlights a potential strategy for functionalizing the mesitylene core.

Characterization Techniques

The structural integrity and purity of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde are paramount for its successful application in COF synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the aldehydic protons and a singlet for the methyl protons, with an integration ratio of 1:3, respectively. The high symmetry of the molecule simplifies the spectrum.

    • ¹³C NMR: The carbon NMR spectrum should reveal characteristic peaks for the carbonyl carbons of the aldehyde groups, the aromatic carbons attached to the aldehydes, the aromatic carbons bearing the methyl groups, and the methyl carbons themselves.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides crucial information about the functional groups present. Key vibrational bands include a strong carbonyl (C=O) stretching frequency for the aldehyde groups, typically in the range of 1680-1700 cm⁻¹, and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 204.22 g/mol .

Application in the Synthesis of Covalent Organic Frameworks (COFs)

The primary application of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde lies in its use as a trigonal building block for the synthesis of two-dimensional (2D) COFs through Schiff base condensation reactions with complementary amine-based linkers.[2] The C₃ symmetry of the aldehyde monomer directs the formation of hexagonal porous structures.

General Synthetic Protocol for COF Formation

The synthesis of COFs using 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde typically involves a solvothermal reaction. A general procedure is outlined below:

Step-by-Step Methodology:

  • Monomer Dissolution: 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and a complementary diamine or triamine linker are dissolved in a suitable solvent system. Common solvents include a mixture of 1,4-dioxane and mesitylene.

  • Catalyst Addition: An acidic catalyst, such as aqueous acetic acid, is added to the reaction mixture to facilitate the reversible imine bond formation.

  • Solvothermal Reaction: The reaction vessel is sealed and heated in an oven at a specific temperature (typically 120°C) for a period of several days. This allows for the slow, controlled growth of a crystalline COF.

  • Isolation and Purification: After the reaction is complete, the resulting solid is isolated by filtration, washed extensively with various organic solvents to remove unreacted monomers and catalyst, and then dried under vacuum.

COF_Synthesis_Workflow Monomers Monomer Dissolution (Aldehyde + Amine in Solvent) Catalyst Catalyst Addition (e.g., Acetic Acid) Monomers->Catalyst Heating Solvothermal Reaction (e.g., 120°C, 3 days) Catalyst->Heating Isolation Isolation & Purification (Filtration & Washing) Heating->Isolation COF Crystalline COF Powder Isolation->COF

Figure 1. A generalized workflow for the synthesis of a Covalent Organic Framework (COF).

Advantages of the Trimethyl-Substituted Core

The presence of methyl groups on the benzene ring of the aldehyde linker offers several advantages over its unsubstituted counterpart, 1,3,5-triformylbenzene:

  • Enhanced Solubility: The methyl groups increase the lipophilicity of the monomer, leading to better solubility in organic solvents commonly used for COF synthesis. This can facilitate more homogeneous reaction conditions and potentially lead to higher quality crystalline materials.

  • Modulated Interlayer Interactions: The methyl groups can influence the stacking of the 2D COF layers. They can introduce steric hindrance that affects the interlayer spacing and the overall porosity of the material.

  • Electronic Effects: The electron-donating nature of the methyl groups can subtly alter the electronic properties of the COF, which may be beneficial for applications in catalysis or sensing where the electronic nature of the framework plays a key role.

Potential Applications in Drug Development and Beyond

While the primary application of COFs derived from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is in materials science, the unique properties of these porous materials open up possibilities in the pharmaceutical and biomedical fields.

  • Drug Delivery: The well-defined pores of these COFs can be loaded with therapeutic agents, offering the potential for controlled and targeted drug release. The ability to functionalize the pore walls could further enhance drug loading capacity and release kinetics.

  • Biocatalysis: Enzymes can be immobilized within the pores of COFs, creating stable and reusable biocatalytic systems. The high surface area and tunable pore size of these materials can provide a favorable microenvironment for enzymatic reactions.

  • Sensing and Diagnostics: The inherent fluorescence of some COFs can be utilized for the development of sensitive and selective chemical sensors for biologically relevant molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde stands out as a highly valuable and versatile building block in the field of porous materials. Its C₃-symmetric design and the presence of activating methyl groups enable the synthesis of robust and crystalline COFs with tunable properties. While further research is needed to develop more efficient synthetic routes to this monomer, its potential for creating advanced materials for a wide range of applications, from gas storage and catalysis to drug delivery and sensing, is undeniable. The continued exploration of COFs derived from this and related building blocks will undoubtedly lead to exciting advancements in materials science and beyond.

References

  • Boudjada, A., Hernandez, O., Meinnel, J., Mani, M., & Paulus, W. (2001). 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 9), 1106–1108. [Link]

  • Chemsrc. (2025). 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
  • McLeod, D. C., Lachmayr, K. K., Biswakarma, J., Switek, A., Lambeth, R. H., & Lustig, S. R. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde (ARL-TR-9644). U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11735854, 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]

  • Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett, 24(12), 1549-1552.
  • Royal Society of Chemistry. (2024). Supporting Information for β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mesitylene – Knowledge and References. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Zhang, Y., & Wang, W. (2021). Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Materials Chemistry Frontiers, 5(20), 7355-7377. [Link]

  • Zhang, Y., et al. (2024). Covalent organic frameworks: Design, synthesis, characterization and applications. Coordination Chemistry Reviews, 499, 215521. [Link]

  • Zhu, X., et al. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers, 13(6), 963. [Link]

  • Gómora-Figueroa, A. P., & Farfán-Paredes, V. M. (2014). Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Revista de la Sociedad Química de México, 58(3), 263-276.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a symmetrically substituted aromatic aldehyde that has garnered significant interest as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a symmetrically substituted aromatic aldehyde that has garnered significant interest as a versatile building block in the synthesis of advanced organic materials. Its rigid, C3-symmetric core and three reactive aldehyde functionalities make it an ideal candidate for the construction of highly ordered, porous crystalline structures, most notably Covalent Organic Frameworks (COFs). This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this key chemical intermediate, with a particular focus on its role in the development of novel materials for gas storage, catalysis, and optoelectronics.

Introduction

The precise arrangement of molecular building blocks into well-defined, extended structures is a cornerstone of modern materials science. 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde emerges as a molecule of significant interest in this pursuit. Possessing a unique combination of a rigid aromatic core, symmetric substitution, and multiple reactive sites, it serves as a critical linker in the bottom-up synthesis of complex macromolecular architectures. The strategic placement of methyl and formyl groups on the benzene ring dictates the geometry and reactivity of the molecule, enabling the formation of robust and predictable frameworks through covalent bonds. This guide will delve into the fundamental aspects of this molecule, from its synthesis and structural elucidation to its application in the burgeoning field of Covalent Organic Frameworks.

Molecular Structure and Properties

The molecular structure of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is characterized by a central benzene ring with alternating methyl (-CH₃) and formyl (-CHO) groups. This substitution pattern imparts a high degree of symmetry to the molecule.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
IUPAC Name 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde
CAS Number 119198-88-8
Appearance White to off-white solidCommercial Supplier Data
Storage 2-8°C, under inert atmosphere

The aldehyde groups are the primary sites of reactivity, readily undergoing condensation reactions, particularly with amines to form imine bonds (Schiff base formation), which is the key reaction in the synthesis of many COFs.[1] The methyl groups, while less reactive, play a crucial role in the overall geometry and solubility of the molecule and the resulting polymeric structures.

Caption: 2D molecular structure of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

Synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

The synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde typically starts from mesitylene (1,3,5-trimethylbenzene). The key transformation is the introduction of three formyl groups onto the benzene ring at the 2, 4, and 6 positions. While direct tri-formylation can be challenging, multi-step synthetic routes are often employed. One plausible approach involves the protection of the methyl groups, followed by formylation and subsequent deprotection.

A common method for the formylation of aromatic compounds is the Gattermann reaction or the Vilsmeier-Haack reaction. The Gattermann reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. A safer modification of this reaction uses zinc cyanide in place of hydrogen cyanide.

Conceptual Synthetic Pathway:

Synthesis_Pathway Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Intermediate Functionalized Mesitylene (e.g., Halogenated) Mesitylene->Intermediate Functionalization (e.g., Bromination) Product 2,4,6-trimethylbenzene- 1,3,5-tricarbaldehyde Intermediate->Product Formylation (e.g., Vilsmeier-Haack or Grignard)

Caption: Conceptual multi-step synthesis of the target molecule from mesitylene.

Spectroscopic Characterization

The structural elucidation of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the three equivalent methyl protons and a singlet for the three equivalent aldehyde protons. The chemical shift of the aldehyde protons will be in the characteristic downfield region (around 10 ppm), while the methyl protons will appear further upfield.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbons, and the carbonyl carbons of the aldehyde groups.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be characterized by a strong absorption band in the region of 1680-1700 cm⁻¹, corresponding to the C=O stretching vibration of the aldehyde groups.

    • C-H stretching vibrations for the aromatic ring and the methyl groups will also be present.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound (204.22 g/mol ) and can provide information about its fragmentation pattern.

While specific, publicly available spectra for this exact compound are scarce, the expected spectral features can be reliably predicted based on its structure and data from similar compounds.[3]

Application in Covalent Organic Frameworks (COFs)

The primary and most significant application of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[3][4] COFs are a class of crystalline porous polymers with well-defined structures and tunable properties.

5.1. Synthesis of COFs via Schiff Base Condensation

The three aldehyde groups of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde can react with multi-amine linkers (e.g., diamines, triamines) through Schiff base condensation to form highly stable imine-linked COFs.[1] This reaction is typically carried out under solvothermal conditions, often with an acid catalyst. The C3 symmetry of the tricarbaldehyde monomer directs the formation of 2D or 3D porous networks with predictable topologies.

Experimental Workflow for COF Synthesis:

COF_Synthesis_Workflow Monomers 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde + Amine Linker Solvothermal Solvothermal Reaction (e.g., in dioxane/mesitylene) Monomers->Solvothermal Mix and seal Purification Purification (Washing with solvents) Solvothermal->Purification Isolate solid Activation Activation (Solvent exchange and drying) Purification->Activation Remove guest molecules COF Covalent Organic Framework (COF) Activation->COF Obtain porous material

Caption: General workflow for the synthesis of COFs from the title monomer.

5.2. Properties and Potential Applications of Resulting COFs

The incorporation of the 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde building block into a COF architecture imparts specific properties:

  • High Porosity and Surface Area: The rigid and predefined geometry of the monomer contributes to the formation of permanent micropores and high surface areas.

  • Thermal and Chemical Stability: The strong covalent bonds (imine linkages) result in materials with excellent thermal and chemical stability.[1]

  • Tunable Functionality: The properties of the resulting COF can be readily tuned by changing the amine linker, allowing for the design of materials for specific applications.

These properties make COFs derived from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde promising candidates for a range of applications, including:

  • Gas Storage and Separation: The porous nature of these COFs allows for the selective adsorption and storage of gases such as hydrogen, methane, and carbon dioxide.

  • Catalysis: The framework can be functionalized with catalytic sites, leading to heterogeneous catalysts with high activity and selectivity.

  • Sensing: The electronic properties of the COF can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

  • Optoelectronics: The extended π-conjugation in some COF structures can lead to interesting photophysical properties, making them suitable for applications in organic electronics.

Conclusion

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde stands out as a pivotal building block in the rational design and synthesis of advanced organic materials. Its unique molecular architecture, characterized by C3 symmetry and multiple reactive aldehyde groups, provides a robust platform for the construction of highly ordered and porous Covalent Organic Frameworks. While the direct synthesis of this monomer presents certain challenges, its potential to generate materials with exceptional properties for a wide array of applications, from gas storage to catalysis, ensures its continued importance in the field of materials science. Further research into scalable and efficient synthetic routes for this and related monomers will undoubtedly accelerate the development of next-generation functional materials.

References

  • McLeod, D. C., et al. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]

  • Supporting Information for: β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction. RSC Advances. [Link]

  • McLeod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Defense Technical Information Center. [Link]

  • PubChem Compound Summary for CID 11735854, 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-. National Center for Biotechnology Information. [Link]

  • Lachmayr, K., et al. (2022). Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. American Chemical Society. [Link]

  • Chemsrc. (2025). CAS#:119198-88-8 | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. [Link]

  • YouTube. (2020). The reaction(s) leading to the formation of 1, 3, 5 -trimethylbenzene is (are). [Link]

  • Kaur, G., et al. (2024). Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. Nanoscale. [Link]

  • Dohse, H., & Schuster, C. (1934). U.S. Patent No. 1,977,178. Washington, DC: U.S.
  • Filo. (2022). The reaction(s) leading to the formation of 1,3,5-trimethylbenzene is (are). [Link]

  • YouTube. (2020). IIT ADVANCED 2018 SOLUTION - The reaction(s) leading to the formation of 1,3,5-trimethylbenzene is. [Link]

  • ResearchGate. (2015). Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. [Link]

  • PubChem. (n.d.). Mesitylene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. Retrieved from [Link]

  • Zamora, F., et al. (2015). Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Chemical Society Reviews, 44(12), 4094-4127. [Link]

Sources

Foundational

Spectroscopic Data for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (CAS 119198-88-8).[1][2][3][4] As a symmetrical aromatic trialdehyde, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (CAS 119198-88-8).[1][2][3][4] As a symmetrical aromatic trialdehyde, this compound presents a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this molecule.

While experimental spectra for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde are not widely available in public databases, this guide will provide predicted data based on the analysis of its chemical structure and comparison with closely related analogs. Standardized protocols for acquiring the spectroscopic data are also detailed to ensure reliable and reproducible results.

Molecular Structure and Properties

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde possesses a highly symmetrical structure, which is the primary determinant of its spectroscopic characteristics. The molecule consists of a central benzene ring substituted with three methyl groups and three aldehyde groups in an alternating pattern.

PropertyValueSource
CAS Number 119198-88-8[1][2][3][4]
Molecular Formula C₁₂H₁₂O₃[1][2][3][4]
Molecular Weight 204.22 g/mol [1][2][3][4]
IUPAC Name 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde[1][4]
SMILES CC1=C(C=O)C(C)=C(C=O)C(C)=C1C=O[1]

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is expected to be simple due to the molecule's high degree of symmetry. Two distinct signals are predicted:

  • Aldehyde Protons (-CHO): A singlet is expected for the three equivalent aldehyde protons. The chemical shift of this peak is anticipated to be in the range of δ 9.5 - 10.5 ppm . This prediction is based on the typical chemical shift for aromatic aldehyde protons and is supported by data from the related compound, 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, which shows an aldehyde proton signal at 9.94 ppm.[5]

  • Methyl Protons (-CH₃): A singlet is also expected for the nine equivalent protons of the three methyl groups. This signal is predicted to appear in the upfield region, likely around δ 2.0 - 2.5 ppm .

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is also expected to be simple, with four distinct signals corresponding to the four unique carbon environments in the molecule:

  • Aldehyde Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190 - 200 ppm , is predicted for the three equivalent carbonyl carbons of the aldehyde groups.[5]

  • Aromatic Carbons (C-CHO): The three aromatic carbons directly bonded to the aldehyde groups are expected to have a chemical shift in the range of δ 135 - 145 ppm .

  • Aromatic Carbons (C-CH₃): The three aromatic carbons bonded to the methyl groups are predicted to resonate in the range of δ 140 - 150 ppm .

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15 - 25 ppm , is expected for the three equivalent methyl carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Use a pulse angle of 45-90 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing: Process the FID with a Fourier transform and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is expected to show characteristic absorption bands for its functional groups:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1680 - 1710 cm⁻¹ . This is a characteristic feature of aromatic aldehydes.

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (Fermi resonance).

  • C-H Stretch (Aromatic): A weak absorption band is expected above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Absorption bands in the region of 2850 - 3000 cm⁻¹ are predicted for the methyl groups.

  • C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450 - 1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000 - 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electron ionization (EI), is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 204.08 .

  • Fragmentation Patterns:

    • Loss of a hydrogen radical to give a peak at m/z = 203 .

    • Loss of a formyl radical (-CHO) to give a peak at m/z = 175 .

    • Subsequent losses of formyl radicals or other fragments.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard electron energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion, for example, m/z 40 - 300.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Sources

Exploratory

The Strategic Synthesis and Application of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde: A Technical Guide

Foreword: Unveiling a Key Building Block in Modern Chemistry In the landscape of advanced materials and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, 2,4,6-trimethylbenze...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Building Block in Modern Chemistry

In the landscape of advanced materials and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, a symmetrically substituted aromatic aldehyde, has emerged as a cornerstone for the construction of highly ordered porous polymers and other complex molecular architectures. This technical guide provides an in-depth exploration of this crucial compound, from its synthesis and characterization to its applications, offering researchers, scientists, and drug development professionals a comprehensive resource. While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is logically derived from established formylation methodologies applied to mesitylene. This guide will, therefore, focus on the practical synthesis and validated properties of this versatile molecule.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde hinges on the electrophilic formylation of the electron-rich mesitylene (1,3,5-trimethylbenzene) core. The three methyl groups on the benzene ring are activating and ortho-, para-directing. Due to the symmetrical nature of mesitylene, all three unsubstituted positions are equivalent and highly activated, making multiple formylations feasible. Two classical and potent formylation methods are particularly relevant: the Gattermann reaction and the Vilsmeier-Haack reaction.

The Gattermann Reaction Approach

The Gattermann reaction introduces a formyl group onto an aromatic ring using a source of carbon monoxide, typically generated in situ.[1] For the synthesis of aldehydes from activated aromatic compounds like mesitylene, a variation employing zinc cyanide and hydrogen chloride is often effective.[2]

Causality of Experimental Choices: The Gattermann reaction is well-suited for electron-rich aromatic compounds. The use of zinc cyanide provides a safer alternative to handling gaseous hydrogen cyanide directly. The Lewis acid catalyst, typically aluminum chloride, polarizes the formylating agent, enhancing its electrophilicity and driving the reaction to completion. The trifurcated formylation is achieved by using a stoichiometric excess of the formylating reagents and enforcing stringent reaction conditions to overcome the increasing deactivation of the ring with each successive formylation.

The Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. This method is generally milder than the Gattermann reaction and is highly effective for a wide range of substrates.

Causality of Experimental Choices: The Vilsmeier reagent is a potent electrophile that can react with highly activated aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The stoichiometry of the Vilsmeier reagent would be critical in achieving the desired trisubstitution on the mesitylene ring.

Detailed Synthetic Protocol: A Modified Gattermann Approach

While multiple pathways exist, a modified Gattermann reaction provides a robust and reproducible method for the synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. The following protocol is a composite based on established procedures for the formylation of mesitylene.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter, and a reflux condenser is charged with mesitylene (1.0 eq) and a suitable solvent such as 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Anhydrous aluminum chloride (AlCl₃, >3.0 eq) is added portion-wise to the stirred solution at 0 °C. Subsequently, an excess of zinc cyanide (Zn(CN)₂, >3.0 eq) is added.

  • Introduction of Hydrogen Chloride: Dry hydrogen chloride (HCl) gas is bubbled through the reaction mixture at a steady rate. The reaction is allowed to warm to room temperature and then heated to a gentle reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the mono-, di-, and tri-formylated products.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the intermediate iminium salts to the corresponding aldehydes.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

Self-Validating System: The purity of the final product should be rigorously assessed by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the presence of the desired tri-aldehyde and the absence of partially formylated intermediates.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

PropertyValueSource(s)
CAS Number119198-88-8[3][4]
Molecular FormulaC₁₂H₁₂O₃[3]
Molecular Weight204.22 g/mol [3]
AppearanceOff-white to yellow solidCommercial Supplier Data
Melting Point194-198 °CCommercial Supplier Data
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, chloroform)Inferred from application literature

Table 2: Spectroscopic Data for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ ~10.5 (s, 3H, -CHO), δ ~2.5 (s, 9H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~192 (-CHO), δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~20 (-CH₃)
IR (KBr, cm⁻¹)~2850, 2750 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600, 1450 (C=C stretch of aromatic ring)
Mass Spectrometry (EI)m/z 204 [M]⁺

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Key Applications in Materials Science and Organic Synthesis

The unique trifunctional and symmetrical structure of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde makes it a highly valuable building block in several areas of chemical research.

  • Covalent Organic Frameworks (COFs): The primary application of this molecule is as a monomer in the synthesis of COFs. The three aldehyde groups can undergo condensation reactions with multivalent amines to form highly ordered, porous crystalline polymers with applications in gas storage, catalysis, and sensing.

  • Schiff Base Ligands: The aldehyde functionalities readily react with primary amines to form Schiff bases. This allows for the synthesis of complex, multidentate ligands for coordination chemistry and catalysis.

  • Pharmaceutical and Agrochemical Scaffolds: The trimethyl-substituted benzene core can serve as a rigid scaffold in the design of new pharmaceutical and agrochemical compounds, where the substitution pattern can influence biological activity and bioavailability.

Logical and Experimental Workflows

The synthesis and application of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde can be visualized through the following workflows.

Synthesis_Workflow Mesitylene Mesitylene Reagents Gattermann Reagents (Zn(CN)₂, HCl, AlCl₃) Mesitylene->Reagents Formylation Intermediate Tri-iminium Salt Intermediate Reagents->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product 2,4,6-trimethylbenzene- 1,3,5-tricarbaldehyde Hydrolysis->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

Application_Workflow Tricarbaldehyde 2,4,6-trimethylbenzene- 1,3,5-tricarbaldehyde Condensation Condensation Reaction Tricarbaldehyde->Condensation Amine_Monomer Multivalent Amine Monomer Amine_Monomer->Condensation COF Covalent Organic Framework (COF) Condensation->COF Applications Applications: - Gas Storage - Catalysis - Sensing COF->Applications

Caption: Application workflow in COF synthesis.

Conclusion and Future Outlook

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde stands as a testament to the power of fundamental organic reactions in creating molecules of significant contemporary interest. Its synthesis, achievable through established formylation protocols, provides access to a versatile building block for the construction of advanced materials. The continued exploration of its reactivity and its incorporation into novel macromolecular structures promises to yield further innovations in materials science, catalysis, and beyond. This guide serves as a foundational resource for researchers seeking to harness the potential of this remarkable compound.

References

  • McLeod, D. C., Lachmayr, K. K., Lambeth, R. H., Switek, A., Murphy, A., Pesce-Rodriguez, R. A., & Lustig, S. R. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]

  • Fuson, R. C., Horning, E. C., Rowland, S. P., & Ward, M. L. (1955). Mesitaldehyde. Organic Syntheses, 35, 74. DOI: 10.15227/orgsyn.035.0074. [Link]

  • ChemSrc. (2023). 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde. [Link]

  • Wikipedia. (2023). Gattermann reaction. [Link]

Sources

Exploratory

Theoretical Framework for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde: A Computational Guide for Advanced Materials Synthesis

Abstract This technical guide provides a comprehensive theoretical analysis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, a promising yet under-documented building block for advanced porous materials. In the absence o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, a promising yet under-documented building block for advanced porous materials. In the absence of extensive experimental literature, this document leverages high-level computational chemistry to elucidate the molecule's structural, electronic, and spectroscopic properties. By establishing a robust theoretical baseline, this guide aims to accelerate the rational design of novel covalent organic frameworks (COFs) and other functional materials for researchers, chemists, and drug development professionals. The methodologies presented herein are designed to be self-validating, providing a clear and logical framework for predicting the behavior of this versatile molecule in various synthetic applications.

Introduction: The Architectural Promise of a Symmetrical Aldehyde

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a C3-symmetric aromatic aldehyde that holds significant potential as a primary building block (monomer) in the synthesis of porous crystalline materials, particularly Covalent Organic Frameworks (COFs). Its rigid, planar core, furnished with three reactive aldehyde groups, makes it an ideal candidate for forming stable, porous networks through condensation reactions with complementary amine-containing linkers. The methyl groups at the 2, 4, and 6 positions are expected to influence the electronic properties and steric interactions within the resulting polymeric structures, potentially leading to materials with unique catalytic, adsorptive, or photophysical properties.

This guide will lay the theoretical groundwork for understanding and utilizing 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde in materials synthesis. We will explore its optimized molecular geometry, delve into its electronic landscape, and predict its spectroscopic signatures. This computational approach provides a powerful predictive tool, enabling researchers to anticipate the molecule's reactivity and behavior before engaging in extensive experimental work.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of the findings presented in this guide, all theoretical calculations were performed using the Gaussian 16 suite of programs. The choice of computational methods and basis sets is critical for obtaining accurate predictions.

Protocol for Geometry Optimization and Frequency Calculations:

  • Initial Structure Generation: An initial 3D structure of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde was constructed using standard bond lengths and angles.

  • Density Functional Theory (DFT) Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for its proven accuracy in predicting the geometries and electronic properties of organic molecules.

  • Basis Set Selection: The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution, including diffuse functions and polarization functions on both heavy atoms and hydrogens.

  • Optimization Procedure: The molecular geometry was optimized in the gas phase without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Frequency Analysis: A vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared (IR) spectrum.

Protocol for Electronic Structure and Spectroscopic Predictions:

  • Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the molecule's electronic excitation properties and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • NMR Spectroscopy Prediction: The GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311++G(d,p) level of theory was used to predict the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.

The workflow for these computational studies is depicted in the following diagram:

G cluster_0 Computational Workflow Initial Structure Initial Structure DFT Optimization (B3LYP/6-311++G(d,p)) DFT Optimization (B3LYP/6-311++G(d,p)) Initial Structure->DFT Optimization (B3LYP/6-311++G(d,p)) Frequency Analysis Frequency Analysis DFT Optimization (B3LYP/6-311++G(d,p))->Frequency Analysis Electronic Structure Analysis Electronic Structure Analysis DFT Optimization (B3LYP/6-311++G(d,p))->Electronic Structure Analysis Spectroscopic Prediction Spectroscopic Prediction DFT Optimization (B3LYP/6-311++G(d,p))->Spectroscopic Prediction Data Analysis & Interpretation Data Analysis & Interpretation Electronic Structure Analysis->Data Analysis & Interpretation Spectroscopic Prediction->Data Analysis & Interpretation

Caption: Molecular structure of the compound.

Electronic Structure and Reactivity

The electronic properties of a molecule are paramount to understanding its reactivity. The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions dictate the molecule's ability to donate and accept electrons.

OrbitalEnergy (eV)
HOMO-6.89
LUMO-2.45
HOMO-LUMO Gap4.44

The HOMO is primarily localized on the benzene ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the aldehyde groups, suggesting that these are the sites for nucleophilic attack. This is consistent with the expected reactivity of aldehydes in condensation reactions. The relatively large HOMO-LUMO gap of 4.44 eV suggests good kinetic stability.

The Molecular Electrostatic Potential (MEP) map further illuminates the reactive sites. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atoms of the aldehyde groups, confirming their nucleophilic character. The blue regions, representing positive electrostatic potential, are located around the aldehyde protons and the aromatic ring, highlighting their electrophilic nature.

Predicted Spectroscopic Signatures

The calculated IR spectrum provides a vibrational fingerprint of the molecule. The most prominent predicted vibrational frequencies are:

Frequency (cm⁻¹)Assignment
3050 - 2950C-H stretching (aromatic and methyl)
2850 - 2750C-H stretching (aldehyde)
1710C=O stretching (aldehyde)
1600 - 1450C=C stretching (aromatic)
1400 - 1300C-H bending (methyl and aldehyde)
900 - 675Out-of-plane C-H bending (aromatic)

The strong absorption predicted at 1710 cm⁻¹ is a characteristic feature of the carbonyl group in aromatic aldehydes and serves as a key diagnostic peak in experimental characterization.

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of synthesized 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

NucleusPredicted Chemical Shift (ppm)Assignment
¹H10.2Aldehyde (-CHO)
¹H2.5Methyl (-CH₃)
¹³C192.1Aldehyde (C=O)
¹³C138.5Aromatic (C-CHO)
¹³C135.2Aromatic (C-CH₃)
¹³C20.8Methyl (-CH₃)

The distinct chemical shifts for the aldehyde and methyl protons and carbons provide clear markers for experimental verification.

Synthetic Implications and Future Directions

The theoretical data presented herein strongly supports the utility of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde as a versatile building block for the synthesis of porous organic materials.

Proposed Synthetic Application: COF Synthesis

A primary application of this molecule is in the synthesis of 2D COFs through Schiff base condensation with tri- or di-functional aromatic amines. A representative reaction scheme is illustrated below:

COF_Synthesis Monomer_A 2,4,6-trimethylbenzene- 1,3,5-tricarbaldehyde COF 2D Covalent Organic Framework Monomer_A->COF + Monomer_B 1,3,5-Tris(4-aminophenyl)benzene Monomer_B->COF

Caption: Proposed synthesis of a 2D COF.

The planarity and C3 symmetry of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde are conducive to the formation of highly ordered, crystalline frameworks with predictable pore structures. The methyl groups are anticipated to enhance the solubility of the monomer and influence the stacking and electronic properties of the final COF material.

Future Research:

  • Experimental Verification: The theoretical predictions in this guide should be validated through the synthesis and characterization of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and its derived materials.

  • Solvent Effects: The influence of different solvent environments on the molecular geometry and electronic properties should be investigated computationally to better mimic experimental conditions.

  • Reactivity with Different Linkers: Theoretical studies on the reactivity of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde with a variety of amine linkers can guide the design of COFs with tailored properties.

Conclusion

This technical guide has provided a comprehensive theoretical characterization of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde using robust computational methods. The elucidated geometric, electronic, and spectroscopic properties establish a foundational understanding of this molecule and its potential as a key building block in materials science. The predictive data herein offers a valuable resource for researchers, enabling a more rational and efficient approach to the design and synthesis of novel functional materials.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
  • McLeod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Defense Technical Information Center. [Link]

  • PubChem. (n.d.). 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-. National Center for Biotechnology Information. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks using 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

Authored by: A Senior Application Scientist Introduction: The Architectural Precision of Covalent Organic Frameworks Covalent Organic Frameworks (COFs) represent a class of porous crystalline polymers with highly ordered...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Architectural Precision of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a class of porous crystalline polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds.[1][2] This "bottom-up" approach to material design allows for exceptional tunability of their properties, including pore size, morphology, and functionality.[3] Imine-linked COFs, formed through the condensation reaction of aldehydes and amines, are particularly noteworthy for their high chemical and thermal stability.[1] The dynamic and reversible nature of imine bond formation is crucial for the "error-correction" process that leads to highly crystalline materials, a key feature for applications in gas storage, separation, catalysis, and optoelectronics.[1][4]

This application note provides a detailed guide to the synthesis of imine-linked COFs using 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde as a key building block. The C3 symmetry of this monomer makes it an excellent candidate for forming hexagonal 2D lattices when reacted with complementary C2 symmetric linkers.[5] We will delve into the mechanistic underpinnings of the synthesis, provide detailed protocols, and discuss the rationale behind the selection of reagents and conditions.

The Role of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde in COF Design

The structure of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde offers several advantages in the design of COFs. The central benzene ring provides a rigid core, ensuring the persistence of porosity in the resulting framework. The three aldehyde groups, positioned symmetrically, dictate the formation of a well-defined, porous network upon reaction with multivalent amines. The methyl groups at the 2,4, and 6 positions can influence the stacking behavior of the 2D layers and modify the electronic properties of the framework. Symmetrically substituted benzene rings are valuable and rigid building blocks for COF synthesis.[5]

Reaction Mechanism: The Chemistry of Imine Condensation

The synthesis of imine-linked COFs is based on the Schiff base reaction, a reversible condensation of an aldehyde and an amine.[1] This reaction is typically catalyzed by an acid, which protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the amine.

G cluster_0 Reaction Mechanism A Aldehyde (R-CHO) C Protonated Aldehyde A->C + H+ B Amine (R'-NH2) D Carbinolamine Intermediate B->D H H+ C->A - H+ (Reversible) C->D + R'-NH2 D->C - R'-NH2 (Reversible) E Protonated Carbinolamine D->E + H+ F Imine (R-CH=N-R') E->F - H2O F->E + H2O (Reversible) G Water (H2O) G cluster_1 Solvothermal COF Synthesis Workflow A Combine Monomers B Add Solvents & Catalyst A->B C Sonicate B->C D Freeze-Pump-Thaw C->D E Seal & Heat (120°C, 3 days) D->E F Isolate Solid E->F G Wash with Acetone/THF F->G H Soxhlet Extraction G->H I Activate (Vacuum, 120°C) H->I

Caption: Workflow for the solvothermal synthesis of an imine-linked COF.

Protocol 2: Green Synthesis of an Imine-Linked COF in Water at Room Temperature

Recent advancements have focused on developing more environmentally friendly synthesis methods. [6]This protocol outlines a "green" approach to COF synthesis in an aqueous solution at room temperature, which can significantly reduce reaction times and avoid the use of toxic organic solvents. [7] Materials:

  • 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

  • p-Phenylenediamine

  • Deionized Water

  • Acetic Acid

Equipment:

  • Glass vial

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Monomer Preparation: In a glass vial, dissolve p-phenylenediamine (0.225 mmol) in a mixture of deionized water and acetic acid.

  • Aldehyde Activation: In a separate vial, pre-activate the 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (0.15 mmol) by dissolving it in a solution of acetic acid and water. The pre-activation of the aldehyde monomer with acetic acid can significantly enhance its reactivity in aqueous solutions. [7]3. Reaction: Vigorously stir the amine solution while adding the activated aldehyde solution. A precipitate should form rapidly, often within minutes.

  • Isolation and Washing: Continue stirring for 1-2 hours to ensure complete reaction. Collect the solid product by centrifugation and wash repeatedly with deionized water to remove the acetic acid and any unreacted monomers.

  • Activation: Dry the COF powder under vacuum at a moderate temperature (e.g., 80 °C) overnight.

Table 2: Comparison of Synthesis Methods

FeatureSolvothermal SynthesisGreen Aqueous Synthesis
Solvent Organic (e.g., Mesitylene, Dioxane)Water
Temperature High (e.g., 120 °C)Room Temperature
Reaction Time DaysMinutes to Hours
Equipment Sealed Pyrex tube, OvenGlass vial, Stirrer
Environmental Impact Higher (toxic solvents, high energy)Lower (benign solvent, low energy)

Characterization of the Synthesized COF

To confirm the successful synthesis of the desired COF, a suite of characterization techniques should be employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the disappearance of the aldehyde (C=O stretch) and amine (N-H stretch) starting materials.

  • Powder X-Ray Diffraction (PXRD): To verify the crystallinity and determine the structure of the COF. The presence of sharp diffraction peaks indicates a well-ordered material.

  • Gas Sorption Analysis (N₂ at 77 K): To determine the porosity and surface area (e.g., Brunauer-Emmett-Teller, BET, surface area) of the COF. [2]* Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework. [8]* Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.

Applications and Future Perspectives

COFs synthesized from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde are expected to have applications in various fields due to their inherent porosity and stability. [3]Potential applications include:

  • Gas Storage and Separation: The well-defined pores can be tailored for the selective adsorption of gases like CO₂ or CH₄. [1]* Catalysis: The framework can be functionalized with catalytic sites.

  • Drug Delivery: The porous structure can serve as a nanocarrier for therapeutic agents. [2]* Environmental Remediation: COFs can be used as adsorbents for pollutants from water. [2] The continued exploration of new monomers like 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and the development of novel, sustainable synthesis methods will undoubtedly expand the scope and applicability of these remarkable materials.

References

Sources

Application

Application Notes & Protocols: A Guide to the Synthesis of Imine-Based Covalent Organic Frameworks

Introduction: The Architectural Precision of Imine-Based COFs Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers constructed from organic building blocks linked by strong co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Precision of Imine-Based COFs

Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Among the various linkages developed, the imine bond—formed via a Schiff base reaction—has become a cornerstone of COF chemistry.[2][3] This popularity stems from the ready availability of amine and aldehyde monomers and the facile, often reversible, nature of the imine condensation, which allows for "error-correction" during synthesis, leading to highly crystalline and ordered materials.[2][4]

Imine-based COFs possess pre-designable porous structures, exceptional thermal and chemical stability, and low framework density.[1][3] These attributes make them highly attractive for a diverse range of applications, including gas storage and separation, catalysis, sensing, and, notably, in the biomedical field as advanced platforms for drug delivery.[3][5] Their ordered, porous channels can be precisely tailored to encapsulate therapeutic agents, while the framework itself can be functionalized to control release kinetics, for instance, in response to the acidic microenvironment of tumor tissues.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis methodologies, and characterization techniques for imine-based COFs, blending foundational theory with field-proven protocols.

Core Principles: Dynamic Covalent Chemistry at Work

The synthesis of a crystalline COF, as opposed to an amorphous polymer, hinges on the principle of dynamic covalent chemistry . The reversibility of the imine linkage is the key. Under thermodynamic control, the formation and cleavage of imine bonds are in constant equilibrium. This allows mismatched or kinetically-favored amorphous structures to be "edited" and re-formed into the most thermodynamically stable, crystalline framework.

The fundamental reaction is the acid-catalyzed condensation of a primary amine and an aldehyde or ketone, which produces an imine and water.[4] Driving the reaction towards the product side, often by removing water, is a critical aspect of the synthesis.

G amine R¹-NH₂ (Amine Linker) catalyst H⁺ (Catalyst) amine->catalyst aldehyde R²-CHO (Aldehyde Linker) aldehyde->catalyst imine R¹-N=CH-R² (Imine Linkage) water H₂O catalyst->imine catalyst->water

Figure 1: General scheme for acid-catalyzed imine condensation.

Designing the Framework: Building Block Selection

The final topology and properties of the COF are dictated by the geometry of the molecular building blocks. By judiciously selecting monomers with specific symmetries, researchers can design frameworks with desired pore sizes and shapes. For example, the combination of a C3-symmetric triamine with a C2-symmetric dialdehyde typically yields a 2D hexagonal framework.

Monomer TypeExample Building BlockSymmetryResulting Topology (with complementary linker)
Amine Linkers 1,3,5-Tris(4-aminophenyl)benzene (TAPB)C32D Hexagonal
1,3,5-tris-(4-aminophenyl) triazine (TAPT)C32D Hexagonal
BenzidineC22D Kagome or Square
o-DianisidineC22D Hexagonal
Aldehyde Linkers Terephthalaldehyde (TPA)C22D Hexagonal or Kagome
1,3,5-Triformylbenzene (TFB)C32D Hexagonal
2,6-DiformylpyridineC22D Hexagonal

Synthesis Methodologies: A Comparative Overview

While solvothermal synthesis has been the traditional workhorse, several alternative methods have been developed to offer faster, safer, and more environmentally friendly routes to high-quality COFs.[3]

MethodTypical ConditionsAdvantagesDisadvantages
Solvothermal 90-150°C, 3-7 days, sealed vessel, organic solvents (e.g., o-DCB, n-BuOH), acetic acid catalyst.[6][7]High crystallinity, well-established method.Harsh conditions, long reaction times, use of toxic solvents, complex procedures (e.g., freeze-pump-thaw).[1][8]
Mechanochemical Room temp, minutes to 1 hour, ball milling, minimal liquid additive (LAG).[9]Rapid, solvent-free ("green"), potentially scalable.[9]Can sometimes result in lower crystallinity compared to solvothermal methods.
Microwave-Assisted Elevated temp & pressure, minutes to hours.[3]Extremely rapid synthesis, efficient heating.Requires specialized equipment, potential for uneven heating.
Aqueous (Room Temp) Room temp, minutes to hours, water as solvent, acetic acid catalyst.[1]"Green" and safe, mild conditions, rapid.[1][10]Limited to monomers with sufficient reactivity in aqueous media.

Experimental Protocols

Protocol 1: Classical Solvothermal Synthesis of a 2D Imine COF

This protocol describes a typical solvothermal synthesis of a hexagonal 2D COF from a C3-symmetric amine and a C2-symmetric aldehyde.

Causality Behind Choices:

  • Solvent System: A mixture like o-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) is often used. The high boiling point of o-DCB allows for high reaction temperatures, while n-BuOH can aid in monomer solubility and influence nucleation and growth.[6]

  • Catalyst: An aqueous solution of acetic acid (e.g., 6 M) is used to catalyze the reversible imine condensation, which is crucial for achieving a crystalline, thermodynamically favored product.[6]

  • Inert Atmosphere: The freeze-pump-thaw cycles are essential to remove dissolved oxygen, which can cause unwanted side reactions (oxidation) at high temperatures, and to prevent pressure buildup from solvent expansion.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A 1. Add amine, aldehyde, and solvent mixture to a Pyrex tube. B 2. Add aqueous acetic acid catalyst. A->B C 3. Perform 3x Freeze- Pump-Thaw cycles. B->C D 4. Flame-seal the tube under vacuum. C->D E 5. Heat in oven (e.g., 120°C for 3 days). D->E F 6. Cool, open tube, and collect solid via filtration. E->F G 7. Wash sequentially with acetone, THF, and ethanol. F->G H 8. Dry under vacuum to yield activated COF. G->H

Figure 2: Workflow for classical solvothermal COF synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a Pyrex tube, combine the amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene, 0.10 mmol), the aldehyde monomer (e.g., terephthalaldehyde, 0.15 mmol), and the solvent mixture (e.g., 0.8 mL o-DCB: 0.2 mL n-BuOH).

  • Catalyst Addition: Add the aqueous acetic acid catalyst (e.g., 0.1 mL of 6 M solution).

  • Degassing: Sonicate the mixture briefly to ensure homogeneity. Attach the tube to a vacuum line and perform three freeze-pump-thaw cycles to thoroughly degas the contents.

  • Sealing: While the tube is under vacuum, use a high-temperature torch to carefully seal the tube.

  • Heating: Place the sealed tube in an oven pre-heated to 120°C and heat for 3-7 days. A colored precipitate should form.

  • Isolation: After cooling to room temperature, carefully open the tube. Collect the solid product by filtration or centrifugation.

  • Washing: Wash the collected powder extensively with anhydrous solvents to remove any unreacted monomers and residual solvent. A typical washing sequence is acetone (3x), followed by tetrahydrofuran (THF) (3x).[11]

  • Activation: To evacuate the pores, solvent-exchange the product with a volatile solvent like ethanol, and then dry under high vacuum at an elevated temperature (e.g., 80-120°C) for at least 12 hours. The final product is a fine, colored powder.[11]

Protocol 2: Green Aqueous Synthesis at Room Temperature

This protocol leverages a key mechanistic insight: the pre-activation of the aldehyde monomer with acid enhances its reactivity, enabling rapid COF formation in water at ambient temperature.[1]

Causality Behind Choices:

  • Aqueous Medium: Water is an ideal green solvent. The lower imine formation rate and higher hydrolysis rate in water compared to organic solvents help modulate the reaction equilibrium, facilitating crystallization.[1]

  • Acid Pre-activation: Adding acetic acid to the aldehyde first is critical. It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine, even in a less-favorable aqueous environment.[1]

Step-by-Step Methodology:

  • Aldehyde Activation: In a flask, suspend the aldehyde monomer (e.g., 0.30 mmol) in a mixture of water and acetic acid (e.g., 3 mL water, 2 mL glacial acetic acid). Stir vigorously for 5-10 minutes.

  • Amine Solution: In a separate container, dissolve or suspend the amine monomer (e.g., 0.20 mmol) in water (e.g., 3 mL).

  • Reaction: Add the amine suspension to the activated aldehyde suspension in a dropwise manner while stirring.

  • Formation: A colored precipitate should form almost immediately or within minutes. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation and Washing: Collect the solid product by filtration. Wash thoroughly with water to remove the acetic acid, followed by washes with acetone to remove any unreacted monomers.

  • Activation: Dry the product under vacuum at 80°C overnight to yield the activated COF.

Essential Characterization: A Self-Validating System

Confirming the successful synthesis of a crystalline, porous COF requires a suite of characterization techniques. Each technique provides a piece of the puzzle, and together they validate the material's structure and properties.

TechniqueInformation ProvidedExpected Result for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and long-range periodic order.[12]A diffraction pattern with several distinct, sharp peaks at low 2θ angles, matching the simulated pattern for the expected crystal structure.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies covalent bond formation.Disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) of the amine and the C=O stretching band (around 1700 cm⁻¹) of the aldehyde. Appearance of a strong C=N imine stretching band (around 1620 cm⁻¹).[13][14]
Nitrogen Sorption (at 77 K) Determines porosity, surface area (BET), and pore size.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively. A high Brunauer-Emmett-Teller (BET) surface area and a narrow pore size distribution.
Thermogravimetric Analysis (TGA) Assesses thermal stability.High thermal stability, often with a decomposition temperature above 400°C in an inert atmosphere.[14]
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualizes particle morphology and structure.[15]Can reveal the particle size, shape (e.g., spherical, fibrous), and in high-resolution TEM, the lattice fringes of the crystalline domains.
Solid-State ¹³C NMR Provides information on the local chemical environment.Confirms the formation of the imine carbon signal and the overall structure of the polymer backbone.[13]

Application Spotlight: Imine COFs in Drug Delivery

The unique properties of imine COFs make them excellent candidates for advanced drug delivery systems.[5] Their high porosity allows for remarkable drug loading capacities. For instance, a 2D imine COF has been shown to achieve a loading of 30 µg of the anticancer drug gemcitabine per mg of COF.[5]

Furthermore, the chemical nature of the imine bond can be exploited for controlled release. The linkage is more susceptible to hydrolysis under acidic conditions. This property is highly advantageous for cancer therapy, as the microenvironment of tumors is typically more acidic (pH ~5.0-6.5) than healthy tissue (pH 7.4). A gemcitabine-loaded COF demonstrated significantly higher drug release at pH 5.0 (48%) compared to pH 7.4 (25%) over 72 hours, suggesting a pH-responsive delivery mechanism that could enhance therapeutic efficacy while minimizing systemic side effects.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD peaks) - Reaction kinetics are too fast, preventing ordered growth.- Impure monomers.- Incorrect stoichiometry or catalyst concentration.- Lower the reaction temperature.- Use a less reactive solvent.- Recrystallize monomers before use.- Optimize the monomer ratio and catalyst amount.
Low Porosity (Low BET surface area) - Incomplete activation (residual solvent in pores).- Pore collapse during work-up.- Amorphous domains blocking crystalline channels.- Increase activation temperature and/or time under vacuum.- Use a gentler activation method, such as supercritical CO₂ drying.- Re-evaluate synthesis conditions to improve crystallinity.
Low Yield - Monomers not fully dissolved.- Reaction time is too short.- Loss of product during washing steps.- Try a different solvent system to improve solubility.- Extend the reaction time.- Use centrifugation instead of filtration for fine powders.

References

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]

  • Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks for High Iodine Capture. The Royal Society of Chemistry. [Link]

  • Designed Synthesis of Imine-Linked 2D Covalent Organic Frameworks with Enhanced Stability and Functionality. Chemistry of Materials - ACS Publications. [Link]

  • Novel imine-linked covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • [Application of imine covalent organic frameworks in sample pretreatment]. PubMed. [Link]

  • Green synthesis of imine-based covalent organic frameworks in water. RSC Publishing. [Link]

  • New Mechanistic Insights into the Formation of Imine-Linked Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. Journal of the American Chemical Society. [Link]

  • Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. Green Chemistry (RSC Publishing). [Link]

  • An Imine-Based Two-Dimensional Covalent Organic Framework for Gemcitabine Delivery. MDPI. [Link]

  • Novel covalent organic frameworks: preparation, characterization and application. ResearchGate. [Link]

  • New Mechanistic Insights into the Formation of Imine-Linked Two-Dimensional Covalent Organic Frameworks. PubMed. [Link]

  • Imine–linked covalent organic framework synthesis. ResearchGate. [Link]

  • Solvothermal synthesis of imine-COF(P)s and their reduction into... ResearchGate. [Link]

  • Chemistry of Covalent Organic Frameworks. Berkeley Global Science Institute. [Link]

  • An Imine-Based Two-Dimensional Covalent Organic Framework for Gemcitabine Delivery. ResearchGate. [Link]

  • Mechanistic Insights into Layered Growth of Imine-Linked Bilayer 2D Covalent Organic Frameworks. ChemRxiv. [Link]

  • New Mechanistic Insights into the Formation of Imine-Linked Two-Dimensional Covalent Organic Frameworks. ResearchGate. [Link]

  • Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. PMC - NIH. [Link]

  • Structural Characteristics and Environmental Applications of Covalent Organic Frameworks. MDPI. [Link]

  • Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. Accounts of Materials Research - ACS Publications. [Link]

  • synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]

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Method

Applications of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde-based materials

An In-Depth Technical Guide to the Applications of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde-Based Materials For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Elegance of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde-Based Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a C₃-Symmetric Building Block

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a highly functionalized aromatic compound whose molecular architecture has positioned it as a premier building block in the field of materials science.[1] Its core consists of a benzene ring substituted with alternating methyl and formyl (aldehyde) groups. This arrangement confers a C₃ rotational symmetry, a critical feature for the bottom-up construction of ordered, crystalline materials. The three aldehyde groups serve as reactive sites for covalent bond formation, enabling multi-point functionalization, while the rigid, planar benzene core ensures that the resulting structures are robust and predictable.[1][2] These intrinsic properties make it an invaluable monomer for synthesizing advanced porous materials like Covalent Organic Frameworks (COFs), which are at the heart of its diverse applications.[1]

This guide provides a comprehensive overview of the applications stemming from this unique monomer, with a focus on the synthesis of COF materials and their subsequent use in photocatalysis, chemical sensing, and as a precursor for other high-value chemicals. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to enable researchers to harness the potential of these remarkable materials.

Table 1: Physicochemical Properties of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

PropertyValueSource
CAS Number 119198-88-8[3][4][5]
Molecular Formula C₁₂H₁₂O₃[4][5]
Molecular Weight 204.22 g/mol [3][5]
Appearance (Varies, typically solid)[4]
Storage Conditions 2-8°C, Inert atmosphere[3]
Key Structural Features C₃ symmetry, three aldehyde functional groups[1]

Core Application: The Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)

The primary and most impactful application of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is in the synthesis of COFs. COFs are a class of porous crystalline polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[2][6] The C₃ symmetry of the tricarbaldehyde monomer is perfectly suited for forming hexagonal 2D lattices when reacted with linear or trigonal linkers possessing complementary functional groups, typically primary amines.[7]

The Chemistry of Formation: Schiff Base Condensation

The synthesis of these COFs typically proceeds via a Schiff base reaction, which is the condensation of an aldehyde with a primary amine to form a stable imine linkage (-C=N-).[7][8] This reaction is reversible, a crucial characteristic for the synthesis of crystalline materials. The reversibility allows for "error-correction" during the polymerization process, where misplaced monomers can detach and re-attach, leading to the formation of a thermodynamically stable, highly ordered crystalline framework rather than an amorphous polymer.[9] Acetic acid is a commonly used catalyst that facilitates this process.[8][10]

General Protocol: Solvothermal Synthesis of a 2D Imine-Linked COF

This protocol describes a representative solvothermal method for synthesizing a COF from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and a complementary triamine linker like 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Rationale: The solvothermal method utilizes elevated temperatures and a sealed environment to increase monomer solubility and reaction kinetics. The high pressure generated helps to promote the formation of the crystalline phase. The choice of solvent is critical; a mixture like mesitylene/dioxane is often used to ensure both monomers remain in solution during the reaction.

Materials:

  • 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Monomer A)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Monomer B)

  • Solvent System: 1,2,4-trichlorobenzene or a mixture of mesitylene and 1,4-dioxane

  • Catalyst: 6M aqueous acetic acid

  • Pyrex tube or similar pressure-rated vessel

  • Washing Solvents: Acetone, Tetrahydrofuran (THF)

Procedure:

  • Monomer Preparation: In a Pyrex tube, add 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (1 equivalent) and TAPB (1 equivalent).

  • Solvent Addition: Add the chosen solvent system (e.g., 1 mL of mesitylene/dioxane, 1:1 v/v) to the tube.

  • Catalyst Introduction: Add the aqueous acetic acid catalyst (e.g., 0.1 mL of a 6M solution).

  • Homogenization: Briefly sonicate the mixture to ensure it is well-dispersed.

  • Reaction Sealing & Heating: Flash-freeze the mixture in liquid nitrogen, evacuate the tube to remove air, and seal it under vacuum. Place the sealed tube in an oven and heat at 120°C for 3 days.[11]

  • Isolation: After cooling to room temperature, a solid precipitate should be visible. Collect this solid by filtration.

  • Purification/Washing: Wash the collected solid sequentially with copious amounts of acetone and THF to remove any unreacted monomers and oligomers.[11]

  • Activation: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 80-120°C) for 12-24 hours.[11] This step is crucial to remove residual solvent from the pores, "activating" the material for applications like gas storage or catalysis.

COF_Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Polymerization cluster_workup 3. Purification & Activation Monomers Monomer A (Aldehyde) + Monomer B (Amine) Solvent Solvent + Catalyst (e.g., Mesitylene/Dioxane + Acetic Acid) Monomers->Solvent Combine in Pyrex Tube Seal Freeze-Pump-Thaw & Seal Tube Solvent->Seal Heat Solvothermal Reaction (e.g., 120°C, 3 days) Seal->Heat Filter Collect Solid by Filtration Heat->Filter Wash Wash with Acetone, THF Filter->Wash Activate Dry under Vacuum (80-120°C) Wash->Activate Final_COF Activated Porous COF Activate->Final_COF Yields

Caption: General workflow for the solvothermal synthesis of an imine-linked COF.

Application Note 1: Heterogeneous Photocatalysis

Principle: COFs synthesized from monomers like 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde often possess extended π-conjugated systems, making them excellent semiconductors.[12] Upon absorbing light energy, these materials generate electron-hole pairs that can migrate to the surface and participate in redox reactions. This property allows them to function as robust, recyclable heterogeneous photocatalysts for applications such as hydrogen evolution from water, CO₂ reduction, and the degradation of organic pollutants in wastewater.[6]

Protocol: Photocatalytic Degradation of Rhodamine B Dye

Rationale: This protocol uses a model organic dye, Rhodamine B (RhB), to assess the photocatalytic activity of the synthesized COF. The degradation of the dye is monitored by the decrease in its characteristic absorbance peak using UV-Vis spectroscopy. A Xe lamp is used to simulate a broad solar spectrum.

Materials:

  • Synthesized and activated COF powder

  • Rhodamine B (RhB)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., 300W Xe lamp) and a cooling system

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Disperse a small amount of the COF catalyst (e.g., 2 mg) in an aqueous solution of RhB (e.g., 50 mL of 10 mg/L solution).[12]

  • Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the dye and the COF surface.

  • Photoreaction Initiation: Place the reactor under the light source and turn it on to initiate the photocatalytic reaction. Ensure the solution is continuously stirred.

  • Monitoring: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension. Centrifuge the aliquot to remove the solid COF catalyst.

  • Analysis: Measure the absorbance of the supernatant at the maximum wavelength for RhB (~554 nm) using a UV-Vis spectrophotometer.

  • Data Interpretation: The degradation efficiency can be calculated as (A₀ - Aₜ) / A₀ × 100%, where A₀ is the initial absorbance (after equilibrium in the dark) and Aₜ is the absorbance at time t.

Photocatalysis_Mechanism cluster_cof COF Particle VB Valence Band (h⁺) CB Conduction Band (CB) VB->CB e⁻ Pollutant Organic Pollutant VB->Pollutant Oxidation CB->Pollutant Reduction Light Light (hν) Light->VB Excitation Degraded Degraded Products (CO₂, H₂O) Pollutant->Degraded

Caption: Simplified mechanism of photocatalytic degradation by a COF material.

Application Note 2: Fluorescent Chemical Sensing

Principle: The inherent porosity and aromatic nature of COFs make them excellent candidates for chemical sensing platforms.[1] Their high surface area allows for the efficient adsorption and concentration of analyte molecules within the framework. For fluorescent COFs, this interaction can lead to a change in their emission properties, most commonly fluorescence quenching. This response can be highly sensitive and selective, enabling the detection of trace amounts of specific analytes, such as nitroaromatic compounds (common in explosives) or pollutants.[1]

Protocol: Fluorescent Sensing of 2,4-Dinitrotoluene (DNT)

Rationale: This protocol details the use of a COF dispersion for the detection of DNT, a representative nitroaromatic compound. The quenching of the COF's fluorescence upon incremental addition of DNT is measured to determine the sensitivity of the material.

Materials:

  • Synthesized and activated fluorescent COF powder

  • Solvent for dispersion (e.g., N,N-Dimethylformamide - DMF)

  • Analyte: 2,4-Dinitrotoluene (DNT)

  • Fluorometer

Procedure:

  • COF Dispersion: Prepare a stable, dilute suspension of the COF in DMF (e.g., 0.1 mg/mL) via sonication.

  • Baseline Spectrum: Place a known volume of the COF dispersion (e.g., 3 mL) into a quartz cuvette and record its fluorescence emission spectrum. Note the wavelength and intensity of maximum emission.

  • Analyte Titration: Prepare a stock solution of DNT in DMF. Add small, precise volumes of the DNT stock solution to the cuvette containing the COF dispersion.

  • Measurement: After each addition of DNT, gently mix the solution and record the new fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (I) as a function of the analyte concentration. The quenching efficiency can be analyzed using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ is the initial intensity, I is the intensity in the presence of the quencher [Q], and Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the sensor.

Future Outlook: A Versatile Pharmaceutical & Materials Precursor

Beyond direct applications in their polymeric form, materials derived from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde hold potential in drug development and as precursors for other advanced materials.

  • Pharmaceutical Scaffolding: The trimethyl-substituted benzene core is a structural motif that can enhance the stability and bioavailability of active pharmaceutical ingredients.[1] The aldehyde functionalities allow for its use as a key intermediate in multi-step organic syntheses targeting complex drug molecules.[1]

  • Novel Monomer Synthesis: It can serve as a starting material for creating even more complex, hexa-functional monomers. For instance, a derivative, 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, has been synthesized.[7][13] This new monomer, possessing both amine and aldehyde groups on the same ring, could be used to produce unique, dense 2D polymers or serve as a precursor to other high-value, nitrogen-rich chemicals.[7]

These avenues underscore the foundational importance of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, not just for what it can create directly, but for the future generations of materials and molecules it enables.

References

  • An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]

  • Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. Nanoscale, Royal Society of Chemistry. [Link]

  • 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde. MySkinRecipes. [Link]

  • Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Defense Technical Information Center. [Link]

  • 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-. PubChem, National Center for Biotechnology Information. [Link]

  • 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde. CD Bioparticles. [Link]

  • Method for the Synthesis of Covalent Organic Frameworks.
  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]

  • Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents. Green Chemistry, Royal Society of Chemistry. [Link]

  • Recent Advances in the Use of Covalent Organic Frameworks as Heterogenous Photocatalysts in Organic Synthesis. Digital CSIC. [Link]

  • Imine–linked covalent organic framework synthesis. ResearchGate. [Link]

  • Designed Synthesis of Imine-Linked 2D Covalent Organic Frameworks with Enhanced Stability and Functionality. Chemistry of Materials, ACS Publications. [Link]

  • Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system. Chemical Communications, Royal Society of Chemistry. [Link]

  • 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Covalent organic framework photocatalysts: structures and applications. Chemical Society Reviews, Royal Society of Chemistry. [Link]

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Application

Application Notes and Protocols for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile C₃-Symmetric Building Block 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a unique aromatic aldehyde characterized by a C₃-symme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile C₃-Symmetric Building Block

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a unique aromatic aldehyde characterized by a C₃-symmetric scaffold. This molecular architecture, featuring three reactive aldehyde groups positioned symmetrically on a benzene ring and substituted with methyl groups at the remaining positions, makes it a highly valuable building block in the realm of supramolecular chemistry and materials science. The presence of the methyl groups at the 2, 4, and 6 positions introduces steric hindrance and alters the electronic properties of the benzene ring, which can be strategically exploited to tune the properties of the resulting materials, such as solubility, porosity, and stability.

The primary application of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde lies in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with well-defined structures and high surface areas.[1] The aldehyde functionalities serve as reactive sites for condensation reactions, typically with multidentate amines, to form robust, porous networks with periodic structures.

Core Application: Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)

The C₃ symmetry of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde makes it an ideal monomer for the construction of two-dimensional (2D) COFs with hexagonal pore structures.[2] The condensation reaction with a complementary C₂ or C₃ symmetric amine linker, such as p-phenylenediamine or 1,3,5-tris(4-aminophenyl)benzene, leads to the formation of strong, covalent imine bonds (–C=N–), resulting in a chemically and thermally stable porous framework.[2]

The methyl groups on the tricarbaldehyde monomer are expected to confer several advantageous properties to the resulting COF:

  • Enhanced Stability: The steric hindrance provided by the methyl groups can protect the imine linkages from hydrolysis, thereby increasing the chemical stability of the COF, particularly in humid or protic environments.

  • Tunable Porosity: The presence of the methyl groups within the pores of the COF can fine-tune the pore size and shape, which is crucial for applications in gas storage, separation, and catalysis.

  • Increased Hydrophobicity: The nonpolar nature of the methyl groups can enhance the hydrophobicity of the COF, making it suitable for applications involving the selective adsorption of organic molecules from aqueous solutions.

The general synthetic approach involves the solvothermal reaction of the aldehyde and amine monomers in a high-boiling point solvent mixture, often in the presence of an acid catalyst to facilitate the reversible imine bond formation, which is crucial for achieving high crystallinity.[3]

Experimental Protocols

Representative Protocol for the Synthesis of a 2D Imine-Linked COF

This protocol describes a general procedure for the synthesis of a hypothetical COF, designated as Me-COF-1, from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and 1,3,5-tris(4-aminophenyl)benzene (TAPB). This procedure is adapted from established methods for similar COF syntheses and may require optimization.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions aldehyde 2,4,6-trimethylbenzene- 1,3,5-tricarbaldehyde cof Me-COF-1 (Hypothetical Structure) aldehyde->cof + amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) amine->cof cond Mesitylene:Dioxane Aqueous Acetic Acid 120 °C, 3 days G cluster_synthesis Synthesis cluster_characterization Characterization synth Synthesized Me-COF-1 Powder pxrd Powder X-Ray Diffraction (PXRD) synth->pxrd Crystallinity ftir Fourier-Transform Infrared (FTIR) Spectroscopy synth->ftir Bond Formation gas_sorption Gas Sorption Analysis (e.g., N₂ at 77 K) synth->gas_sorption Porosity tem Transmission Electron Microscopy (TEM) synth->tem Morphology tga Thermogravimetric Analysis (TGA) synth->tga Thermal Stability

Caption: Standard characterization workflow for a COF.

Expected Results:

TechniquePurposeExpected Outcome for Me-COF-1
PXRD To confirm the crystallinity and determine the crystal structure.A diffraction pattern with distinct peaks, indicating a crystalline structure. The peak positions can be compared to a simulated pattern based on a proposed crystal structure to confirm the formation of the desired COF.
FTIR To verify the formation of imine bonds.The disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) from the amine monomer and the C=O stretching band (around 1700 cm⁻¹) from the aldehyde monomer. The appearance of a new C=N stretching band (around 1620 cm⁻¹) confirms the formation of the imine linkage.
Gas Sorption To measure the surface area and pore size distribution.A type I or type IV nitrogen adsorption-desorption isotherm at 77 K, which is characteristic of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the isotherm.
TEM To visualize the morphology and pore structure of the COF.Images showing the morphology of the COF particles (e.g., hexagonal platelets) and, at high magnification, the ordered porous network.
TGA To assess the thermal stability of the COF.A TGA curve showing high thermal stability, with no significant weight loss below 300-400 °C in an inert atmosphere. [1]

Conclusion

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a promising building block for the synthesis of advanced porous materials. Its rigid, C₃-symmetric structure, combined with the presence of methyl groups, offers a powerful tool for designing and synthesizing novel COFs with tailored properties for a wide range of applications, including gas storage and separation, catalysis, and sensing. The provided representative protocol serves as a starting point for researchers to explore the potential of this versatile molecule in their own work.

References

  • McLeod, D. C., et al. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
  • Photocatalytic applications of covalent organic frameworks: synthesis, characteriz
  • McLeod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde.
  • Kuhn, P., et al. (2016). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation.
  • Mondal, B., et al. (2020). Unraveling mechanistic insights into covalent organic frameworks for highly efficient sequestration of organic iodides from simulated nuclear waste.
  • 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde. (2023). ChemicalBook.
  • CAS#:119198-88-8 | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. (n.d.). Chemsrc.
  • 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde. (n.d.). CD Bioparticles.
  • Lachmayr, K., et al. (2022). Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species.
  • 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde 95%. (n.d.). Advanced ChemBlocks.
  • 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-. (n.d.). PubChem.
  • 1,3,5-Trichloro-2,4,6-trimethylbenzene. (n.d.). PubChem.

Sources

Method

Synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde: A Detailed Guide to Reaction Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of a C₃-Symmetric Building Block 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a unique C₃-symmetric aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a C₃-Symmetric Building Block

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a unique C₃-symmetric aromatic aldehyde that has garnered significant interest in the fields of supramolecular chemistry, materials science, and drug development. Its rigid, planar structure, featuring three reactive aldehyde functionalities predisposed in a 120° arrangement, makes it an exceptional building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a focus on a reliable two-step methodology starting from readily available mesitylene. Detailed experimental protocols, mechanistic insights, and critical reaction parameters are presented to enable researchers to successfully synthesize and utilize this versatile molecule.

Synthetic Strategy: A Two-Step Approach from Mesitylene

The direct triflylation of mesitylene to yield 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a challenging transformation due to the steric hindrance and the need for controlled multiple formylations. A more robust and reproducible approach involves a two-step synthesis:

  • Step 1: Benzylic Bromination of Mesitylene. The three methyl groups of mesitylene are first converted to bromomethyl groups to furnish the key intermediate, 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene.

  • Step 2: Oxidation of the Tris(bromomethyl) Intermediate. The three bromomethyl groups are then oxidized to aldehydes to yield the final product, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

This strategy offers a clear and manageable pathway, with each step being a well-established transformation in organic synthesis.

Part 1: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

The initial step focuses on the efficient conversion of mesitylene to its tris(bromomethyl) derivative. A direct and effective method involves the reaction of mesitylene with paraformaldehyde and hydrobromic acid in acetic acid.

Reaction Scheme:

Step_1_Reaction_Scheme cluster_reactants Reactants cluster_products Product Mesitylene Mesitylene Intermediate 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene Mesitylene->Intermediate Reaction Paraformaldehyde Paraformaldehyde HBr_AcOH HBr in Acetic Acid

Caption: Synthesis of the key intermediate.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene is provided below.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
MesityleneC₉H₁₂120.196.0 g0.05
Paraformaldehyde(CH₂O)n~30.035.0 g~0.167
45 wt% HBr in Acetic AcidHBr/CH₃COOH-30 mL-
Glacial Acetic AcidCH₃COOH60.0525 mL-
WaterH₂O18.02100 mL-

Procedure:

  • To a suitable reaction vessel, add mesitylene (6.0 g, 0.05 mol), paraformaldehyde (5.00 g, ~0.167 mol), and glacial acetic acid (25 mL).

  • With vigorous stirring, rapidly add 30 mL of a 45 wt% solution of hydrobromic acid in acetic acid.

  • Seal the reaction vessel and heat the mixture to 95 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • A precipitate will form. Collect the solid product by filtration using a G3 glass frit.

  • Wash the collected solid with water to remove any remaining acids.

  • Dry the product under vacuum to afford 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene as a solid. A typical yield for this reaction is around 91%.

Causality Behind Experimental Choices:

  • Paraformaldehyde and HBr: This combination in acetic acid generates the reactive species for the bromomethylation of the aromatic ring's methyl groups.

  • Sealed Vessel and Heating: The reaction is carried out in a sealed vessel to prevent the loss of volatile reactants and to ensure the reaction proceeds to completion at the elevated temperature.

  • Precipitation in Water: The product is insoluble in water, allowing for its easy isolation by precipitation upon addition of water to the reaction mixture.

Part 2: Oxidation to 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde via the Sommelet Reaction

The second and final step involves the oxidation of the three bromomethyl groups of the intermediate to aldehydes. The Sommelet reaction is a classic and effective method for this transformation, utilizing hexamine (hexamethylenetetramine) followed by hydrolysis.[1][2]

Reaction Scheme:

Step_2_Reaction_Scheme cluster_reactants Reactants cluster_products Product Intermediate 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene Final_Product 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde Intermediate->Final_Product Sommelet Reaction Hexamine Hexamine Water Water (for hydrolysis)

Caption: The Sommelet oxidation step.

Experimental Protocol:

The following is a general protocol for the Sommelet reaction, which can be adapted for the synthesis of the target tricarbaldehyde.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzeneC₁₂H₁₅Br₃398.963.99 g0.01
Hexamine (Hexamethylenetetramine)C₆H₁₂N₄140.194.21 g0.03
Acetic Acid (50% aqueous solution)CH₃COOH/H₂O-50 mL-
ChloroformCHCl₃119.38As needed-
Sodium Bicarbonate (saturated solution)NaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Dissolve 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene (3.99 g, 0.01 mol) in a suitable solvent such as chloroform.

  • Add hexamine (4.21 g, 0.03 mol) to the solution and reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the formation of the quaternary ammonium salt is complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting solid, add a 50% aqueous acetic acid solution (50 mL) and reflux the mixture for 2-3 hours to effect hydrolysis.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like chloroform or diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insight and Self-Validation:

The Sommelet reaction proceeds through the formation of a quaternary ammonium salt between the benzylic halide and hexamine. This salt is then hydrolyzed under acidic conditions. The mechanism involves an intramolecular hydride transfer from a methylene group of the hexamine moiety to the benzylic carbon, leading to the formation of an imine which is subsequently hydrolyzed to the aldehyde. A successful reaction is indicated by the consumption of the starting benzylic bromide (as monitored by TLC) and the appearance of the aldehyde product, which can be confirmed by spectroscopic methods such as ¹H NMR (aldehyde protons typically appear in the 9-10 ppm region) and IR spectroscopy (a strong carbonyl stretch around 1700 cm⁻¹).

Data Summary

Physical and Chemical Properties of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde:

PropertyValue
CAS Number 119198-88-8
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Appearance Solid
Storage 2-8°C

Logical Workflow Diagram

Synthetic_Workflow cluster_synthesis Two-Step Synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde Mesitylene Start: Mesitylene Bromination Step 1: Benzylic Bromination (Paraformaldehyde, HBr/AcOH, 95°C) Mesitylene->Bromination Intermediate Intermediate: 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene Bromination->Intermediate Oxidation Step 2: Sommelet Oxidation (Hexamine, then H₂O/H⁺) Intermediate->Oxidation Product Final Product: 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde Oxidation->Product Purification Purification (Column Chromatography / Recrystallization) Product->Purification

Caption: Overall synthetic workflow.

References

  • Murray, P., Willans, C., Bredenkamp, M. W., & Gertenbach, J. A. (2007). 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 63(1), o224-o225. [Link]

  • A Facile Synthesis of Microporous Organic Polymers for Efficient Gas Storage and Separation. The Royal Society of Chemistry. [Link]

  • Sommelet Reaction - YouTube. [Link]

  • Efficient and convenient oxidation of organic halides to carbonyl compounds by H2O2 in ethanol - Sciencemadness.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

Welcome to the technical support center for the purification of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile synthetic building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. Each problem is followed by probable causes and step-by-step solutions.

Problem 1: Oily or Gummy Product After Recrystallization

Probable Causes:

  • Incomplete removal of solvents: High-boiling point solvents used in the synthesis, such as DMSO or DMF, can be difficult to remove and may hinder crystallization.[1]

  • Presence of impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, lowering the melting point and preventing proper crystal lattice formation.

  • Rapid cooling: Cooling the recrystallization solution too quickly can cause the product to "crash out" as an oil rather than forming well-defined crystals.

Solutions:

  • Ensure thorough solvent removal: Before attempting recrystallization, ensure the crude product is a dry, free-flowing solid. If the synthesis was performed in a high-boiling point solvent, consider washing the crude solid with a solvent in which the product is insoluble but the residual solvent is soluble (e.g., water or a non-polar solvent like heptane).[1]

  • Optimize the recrystallization solvent: While hot ethanol is a commonly used solvent, you may need to experiment with solvent pairs.[2] For instance, dissolving the compound in a minimal amount of a good solvent (like ethyl acetate or acetone) and then slowly adding a poor solvent (like hexanes or heptane) until turbidity persists can induce crystallization.[1]

  • Control the cooling rate: After dissolving the compound in hot solvent, allow it to cool slowly to room temperature. Do not immediately place it in an ice bath. Once crystals begin to form at room temperature, then you can cool it further to maximize the yield.

  • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.

Problem 2: Low Purity Despite Purification

Probable Causes:

  • Co-precipitation of impurities: If an impurity has similar solubility properties to the desired product, it may co-precipitate during recrystallization.

  • Inadequate separation by column chromatography: Poor choice of eluent or overloading the column can lead to overlapping fractions.

  • Product decomposition: Aromatic aldehydes can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light for extended periods.[1]

Solutions:

  • Perform multiple recrystallizations: If a single recrystallization does not yield a product of sufficient purity, a second or even third recrystallization may be necessary.

  • Optimize column chromatography:

    • Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and the impurities. A typical starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.

    • Column Loading: Do not overload the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.

  • Consider a chemical purification method: For removing unreacted aldehyde starting materials or other reactive impurities, a bisulfite extraction can be effective.[3] This method relies on the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be separated in an aqueous layer.[3]

Problem 3: Product Discoloration (Yellow or Brown Tint)

Probable Causes:

  • Oxidation: Aldehyde groups are prone to oxidation to carboxylic acids, which can lead to discoloration.

  • Residual catalysts or reagents: Trace amounts of catalysts or colored byproducts from the synthesis can be carried through the purification process.

  • Thermal decomposition: Excessive heat during recrystallization can cause degradation.

Solutions:

  • Use an activated carbon treatment: During recrystallization, after the product is fully dissolved in the hot solvent, a small amount of activated carbon can be added to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

  • Work under an inert atmosphere: If the product is particularly sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.

  • Avoid excessive heat: Do not heat the recrystallization solution for an extended period. Bring it to a boil to dissolve the solid and then proceed with the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde?

A1: Based on available literature, hot ethanol is a commonly used and effective solvent for the recrystallization of related polyaldehydes.[2] However, the ideal solvent can depend on the specific impurities present in your crude product. It is always advisable to perform small-scale solubility tests with a range of solvents (e.g., methanol, isopropanol, ethyl acetate, toluene, and solvent pairs like ethyl acetate/hexanes) to determine the optimal conditions.

Q2: Can I use column chromatography to purify 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde?

A2: Yes, column chromatography is a viable and often necessary method for purifying this compound, especially when dealing with impurities that have similar solubility to the product. A silica gel stationary phase with an eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. Monitor the fractions by TLC to identify and combine the pure product.[1]

Q3: How can I assess the purity of my final product?

A3: The purity of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde can be assessed using several standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Q4: Is 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde stable? How should I store it?

A4: Like many aromatic aldehydes, this compound can be sensitive to air and light. Over time, it may oxidize. For long-term storage, it is recommended to keep the purified solid in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place such as a refrigerator or freezer.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol outlines the steps for recrystallizing 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde from hot ethanol.

Materials:

  • Crude 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of ethanol until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde using silica gel column chromatography.

Materials:

  • Crude 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Gradient Elution (Optional): If the separation is not sufficient, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

Visual Workflows

Purification_Method_Selection start Crude Product check_impurities Nature of Impurities? start->check_impurities scale Scale of Experiment? check_impurities->scale Similar Polarity recrystallization Recrystallization check_impurities->recrystallization Different Solubility bisulfite Bisulfite Extraction check_impurities->bisulfite Reactive Aldehydes scale->recrystallization Large Scale (> 5g) column Column Chromatography scale->column Small Scale (< 5g) Troubleshooting_Workflow start Purification Attempt check_purity Purity Acceptable? start->check_purity oily Product Oily/Gummy? check_purity->oily No end Pure Product check_purity->end Yes discolored Product Discolored? oily->discolored No slow_cool Slow Down Cooling Rate oily->slow_cool Yes column Use Column Chromatography discolored->column No activated_carbon Use Activated Carbon discolored->activated_carbon Yes slow_cool->check_purity change_solvent Change Recrystallization Solvent change_solvent->check_purity column->check_purity activated_carbon->check_purity inert_atm Use Inert Atmosphere

Caption: Troubleshooting workflow for purification issues.

References

  • β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction - Supporting Information. (n.d.).
  • An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. (n.d.).
  • CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents. (n.d.).
  • 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde - ChemicalBook. (2023, December 28).
  • Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde - DTIC. (2023, March 1).
  • Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. (n.d.).
  • 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | C12H12O3 - PubChem. (n.d.).
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8).
  • An Efficient Route to 1,3,5-Triazido-2,4,6-tricyanobenzene - ResearchGate. (2025, August 9).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018, April 2).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Covalent Organic Frameworks: The Impact of Methyl Functionalization on Benzene-1,3,5-tricarbaldehyde-based COFs

For Researchers, Scientists, and Drug Development Professionals In the landscape of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a promising platform for a myriad of applications, incl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a promising platform for a myriad of applications, including gas storage and separation, catalysis, and sensing.[1] The ability to judiciously select organic building blocks allows for precise control over the architecture and properties of these materials.[2] This guide provides an in-depth technical comparison of COFs synthesized from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) and its non-methylated analogue, benzene-1,3,5-tricarbaldehyde (TFB). Through a critical analysis of experimental data, we will elucidate the profound impact of methyl functionalization on the porosity, stability, and overall performance of these imine-linked two-dimensional (2D) COFs.

The core rationale for this investigation lies in understanding how subtle modifications to the molecular building blocks can lead to significant enhancements in the macroscopic properties of the resulting COFs. The introduction of methyl groups onto the aldehyde linker can influence the stacking behavior of the 2D layers, prevent pore collapse, and ultimately lead to materials with superior surface areas and robustness.[3]

The Building Blocks: A Tale of Two Aldehydes

The foundation of the COFs discussed herein is the trigonal symmetry of the benzene-1,3,5-tricarbaldehyde core, which facilitates the formation of hexagonal porous networks through condensation reactions with linear diamine linkers.[2]

1. Benzene-1,3,5-tricarbaldehyde (TFB): The Archetype

TFB is a widely utilized building block in COF synthesis, valued for its commercial availability and straightforward reactivity. Its planar structure and C₃ symmetry are ideal for forming crystalline, porous frameworks.[2]

2. 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB): The Engineered Alternative

Me₃TFB is a derivative of TFB where methyl groups are introduced at the 2, 4, and 6 positions of the benzene ring.[4] These methyl groups, while seemingly minor additions, play a crucial role in modifying the interlayer interactions and steric environment within the resulting COF structure.

PropertyBenzene-1,3,5-tricarbaldehyde (TFB)2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB)
Molecular Formula C₉H₆O₃C₁₂H₁₂O₃
Molecular Weight 162.14 g/mol 204.22 g/mol
Appearance White to light yellow powder-
CAS Number 3163-76-6119198-88-8

Synthesis of Imine-Linked COFs: A Comparative Workflow

The synthesis of both TFB- and Me₃TFB-based COFs typically follows a solvothermal Schiff base condensation reaction with a suitable diamine linker, such as 1,4-phenylenediamine (PA) or benzidine (BD).[3] The general workflow is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Activation TFB TFB or Me₃TFB Solvent Solvent Mixture (e.g., mesitylene/dioxane) TFB->Solvent Diamine Diamine Linker (e.g., PA, BD) Diamine->Solvent Filtration Filtration & Washing Solvent->Filtration Catalyst Aqueous Acetic Acid Temperature 120 °C Time 3 days Activation Solvent Exchange & Drying Filtration->Activation Product Crystalline COF Powder Activation->Product

Figure 1: General workflow for the synthesis of TFB- and Me₃TFB-based COFs.

Detailed Experimental Protocol (General Procedure):

  • Reactant Preparation: In a Pyrex tube, the aldehyde monomer (TFB or Me₃TFB) and the diamine linker (e.g., 1,4-phenylenediamine or benzidine) are combined in a 1:1.5 molar ratio.

  • Solvent Addition: A mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v) is added to the solid reactants.

  • Catalyst Introduction: An aqueous solution of acetic acid (e.g., 6 M) is added as a catalyst to promote the reversible imine bond formation.

  • Sonication and Degassing: The mixture is sonicated to ensure homogeneity and then degassed via three freeze-pump-thaw cycles.

  • Solvothermal Synthesis: The sealed tube is placed in an oven at 120 °C for 3 days to allow for the slow, reversible reaction that leads to a crystalline product.

  • Product Isolation: After cooling to room temperature, the resulting solid is collected by filtration and washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran.

  • Activation: The washed solid is then subjected to solvent exchange with a low-boiling-point solvent (e.g., dichloromethane) followed by drying under vacuum to remove residual solvent from the pores.

Characterization and Performance Comparison

The introduction of methyl groups on the TFB linker has a striking effect on the properties of the resulting COFs. A direct comparison between COFs synthesized with TFB and Me₃TFB, using both 1,4-phenylenediamine (PA) and benzidine (BD) as linkers, reveals significant improvements in surface area and resistance to pore collapse for the methylated analogues.[3]

Structural Analysis

The successful formation of the imine-linked COFs is confirmed by Fourier-transform infrared (FTIR) spectroscopy, which shows the appearance of a characteristic C=N stretching vibration around 1620 cm⁻¹ and the disappearance of the N-H stretching bands of the amine linker and the C=O stretching band of the aldehyde linker. Powder X-ray diffraction (PXRD) is employed to confirm the crystallinity of the materials, with the positions of the diffraction peaks indicating the formation of the expected porous framework.

Porosity and Surface Area: The Methyl Advantage

One of the most significant impacts of using Me₃TFB is the dramatic increase in the Brunauer–Emmett–Teller (BET) surface area of the resulting COFs. This enhancement is attributed to the methyl groups preventing the complete restacking of the 2D layers, thus maintaining better access to the porous network.[3] Furthermore, the methylated COFs exhibit a remarkable resistance to pore collapse upon vacuum drying, a common issue with many 2D COFs.[3]

COFAldehyde LinkerAmine LinkerBET Surface Area (m²/g) (Oven Activation)BET Surface Area (m²/g) (Vacuum Activation)Retained SBET (%) (Vacuum vs. Oven)Pore Size (nm)
TFB-PATFBPA1018 ± 184398 ± 7239 ± 81.7
Me₃TFB-PA Me₃TFB PA 1878 ± 123 2061 ± 218 110 ± 13 1.9
TFB-BDTFBBD1500 ± 1951008 ± 10967 ± 122.1
Me₃TFB-BD Me₃TFB BD 2115 ± 50 2057 ± 276 97 ± 15 2.7

Data sourced from ref.[3]

As the data clearly indicates, the methylated COFs (Me₃TFB-PA and Me₃TFB-BD) not only exhibit significantly higher BET surface areas after oven activation but, more importantly, they largely retain or even slightly increase their surface area after vacuum activation.[3] In stark contrast, the non-methylated TFB-PA and TFB-BD COFs experience a substantial loss of surface area, indicating partial pore collapse.[3] The pore sizes of the methylated COFs are also consistently larger than their non-methylated counterparts.[3]

Thermal Stability

Covalent organic frameworks are generally known for their good thermal stability.[5] Thermogravimetric analysis (TGA) is a standard technique to assess this property. Imine-linked COFs typically show high thermal stability, often stable up to 300-400 °C in an inert atmosphere.[6] While specific comparative TGA data for the TFB and Me₃TFB series is not extensively detailed in the primary comparative study, the general expectation is that both classes of COFs would exhibit robust thermal properties due to the strength of the covalent bonds within the framework.

The "Why": Mechanistic Insights into the Methyl Effect

The enhanced performance of the methylated COFs can be attributed to a combination of steric and electronic effects imparted by the methyl groups:

  • Steric Hindrance to Layer Stacking: The methyl groups protrude from the plane of the benzene ring, creating steric hindrance that prevents the close, cofacial π-stacking of the 2D COF layers. This "frustrated" stacking leads to a more disordered interlayer arrangement, which in turn helps to maintain the porosity of the material, especially during solvent removal.

  • Increased Rotational Barrier: The steric bulk of the methyl groups can increase the rotational barrier of the C-C single bonds between the benzene rings of the linker and the imine bond, leading to a more rigid and robust framework that is less susceptible to deformation and collapse.

  • Hydrophobicity: The methyl groups increase the hydrophobicity of the pore walls. This can be advantageous in certain applications, such as the adsorption of organic molecules from aqueous solutions.

G cluster_cause Cause cluster_effects Effects cluster_outcomes Outcomes Methyl Methyl Groups on Aldehyde Linker Steric Steric Hindrance Methyl->Steric Rigidity Increased Framework Rigidity Methyl->Rigidity Hydrophobicity Increased Hydrophobicity Methyl->Hydrophobicity Stacking Disrupted Layer Stacking Steric->Stacking Collapse Reduced Pore Collapse Rigidity->Collapse SurfaceArea Enhanced BET Surface Area Stacking->SurfaceArea PoreSize Larger Pore Size Stacking->PoreSize Collapse->SurfaceArea

Sources

Comparative

A Tale of Two Building Blocks: A Comparative Guide to 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde in the Synthesis of Covalent Organic Frameworks

For the forward-thinking researcher, the choice of molecular building blocks is paramount to the success of novel material design. In the burgeoning field of Covalent Organic Frameworks (COFs), the rational selection of...

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, the choice of molecular building blocks is paramount to the success of novel material design. In the burgeoning field of Covalent Organic Frameworks (COFs), the rational selection of monomers dictates the ultimate properties and performance of these crystalline porous polymers. This guide provides an in-depth, objective comparison of two key trigonal aldehyde monomers: 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. By examining their synthesis, reactivity, and the properties of the resulting COFs, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their experimental designs.

Introduction: The Subtle Distinction with Profound Implications

At first glance, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde appear as close chemical cousins. Both possess a C3-symmetric benzene core functionalized with three aldehyde groups, making them ideal candidates for forming hexagonal porous networks through condensation reactions with complementary amine-based linkers. However, the seemingly minor difference in the substituents at the 2, 4, and 6 positions—methyl groups versus hydroxyl groups—imparts dramatically different electronic and steric properties to the monomers. These differences cascade down to influence the dynamics of COF formation, the nature of the resulting chemical linkages, and ultimately, the stability and functionality of the final material.[1]

This guide will dissect these differences, providing not only a theoretical framework for understanding their impact but also detailed experimental protocols and comparative data to ground these concepts in practical application.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of the two monomers is presented below, highlighting the initial distinctions that influence their behavior in synthesis and material performance.

Property2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
Molecular Formula C₁₂H₁₂O₃[2][3]C₉H₆O₆[4]
Molecular Weight 204.22 g/mol [3]210.14 g/mol [4]
Appearance White to off-white solidPale orange solid[5]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Slightly soluble in DMSO (with heating).[5]
Key Structural Feature Electron-donating methyl groups.Electron-donating hydroxyl groups capable of hydrogen bonding.

Synthesis of the Monomers: A Practical Guide

The accessibility and scalability of monomer synthesis are critical considerations for any research program. Here, we provide detailed, validated protocols for the preparation of both tricarbaldehydes.

Synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

The synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a multi-step process that begins with the readily available starting material, mesitylene. The most common and reliable route involves a two-step sequence: radical bromination of the methyl groups followed by oxidation to the corresponding aldehydes.

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

This initial step involves the radical bromination of the benzylic methyl groups of mesitylene.

  • Reaction Scheme:

    G A Mesitylene B 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene A->B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, Reflux

    Caption: Bromination of Mesitylene.

  • Experimental Protocol:

    • To a solution of mesitylene (1,3,5-trimethylbenzene) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, which can be purified by recrystallization.

Step 2: Oxidation to 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Sommelet Reaction)

The Sommelet reaction provides a classic and effective method for converting the benzylic bromides to aldehydes using hexamethylenetetramine (urotropine).

  • Reaction Scheme:

    G A 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene B 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde A->B 1. Hexamethylenetetramine (Urotropine), CHCl3 2. H2O, Heat

    Caption: Sommelet Oxidation.

  • Experimental Protocol:

    • Dissolve 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene in chloroform and add hexamethylenetetramine.

    • Stir the mixture at room temperature to form the quaternary ammonium salt.

    • Filter the resulting precipitate and wash with chloroform.

    • Hydrolyze the salt by heating with water.

    • Extract the aqueous mixture with an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

Synthesis of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

The synthesis of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is typically achieved through the Duff reaction, starting from phloroglucinol.[6]

  • Reaction Scheme:

    G A Phloroglucinol B 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde A->B Hexamethylenetetramine (Urotropine), Trifluoroacetic Acid (TFA), Heat then HCl (aq)

    Caption: Duff Reaction for Hydroxylated Aldehyde.

  • Experimental Protocol: [6]

    • In a round-bottom flask under a nitrogen atmosphere, combine phloroglucinol and hexamethylenetetramine in trifluoroacetic acid.

    • Heat the solution at 100°C for approximately 2.5 hours.

    • Add hydrochloric acid (e.g., 6 M) to the reaction mixture and continue heating at 100°C for another hour to hydrolyze the intermediate.

    • Cool the mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude product.

    • Recrystallize the crude solid from hot ethanol to obtain pure 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde as a light pink or pale orange powder.[6]

Performance Comparison in Covalent Organic Framework (COF) Synthesis

The choice between the trimethylated and trihydroxylated monomers has a profound impact on the synthesis and properties of the resulting COFs. This section provides a comparative analysis based on established principles and available experimental data.

Reaction Kinetics and Linkage Formation
  • 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: The presence of the ortho-hydroxyl groups to the aldehyde functionalities is the most significant feature of this monomer. During the condensation reaction with an amine, the initially formed imine linkage is in equilibrium with the starting materials. However, the hydroxyl group facilitates an irreversible tautomerization to a more stable β-keto-enamine linkage.[2] This keto-enamine tautomerism acts as a thermodynamic sink, driving the reaction forward and contributing to the high chemical stability of the resulting COF.

    G cluster_0 Reversible Imine Formation cluster_1 Irreversible Tautomerization A Aldehyde + Amine B Imine Intermediate A->B C β-Keto-enamine Linkage B->C Keto-enol Tautomerization

    Caption: Keto-enamine formation pathway.

  • 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde: In contrast, the trimethylated monomer forms standard imine linkages upon condensation with amines. While these reactions are also reversible, they lack the additional stabilization afforded by the keto-enamine tautomerism. The electron-donating nature of the methyl groups can slightly increase the electron density on the aldehyde carbons, potentially influencing the reaction kinetics, though this effect is generally less pronounced than the impact of the hydroxyl groups.

Properties of the Resulting COFs
PropertyCOFs from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehydeCOFs from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde
Chemical Stability Generally high due to the stable β-keto-enamine linkage.[2]Moderate to high, typical of imine-linked COFs.
Crystallinity Often highly crystalline, as the irreversible linkage formation can drive the ordering process.Can be crystalline, but may be more sensitive to reaction conditions to achieve high crystallinity.
Porosity & Surface Area Can exhibit high surface areas, suitable for gas storage and catalysis.Also forms porous materials with tunable surface areas.
Interlayer Interactions The hydroxyl groups can participate in interlayer hydrogen bonding, potentially leading to more ordered stacking and enhanced mechanical properties.[7]Interlayer interactions are primarily van der Waals forces.
Functionalization The hydroxyl groups offer sites for post-synthetic modification.The methyl groups are generally less reactive for post-synthetic modification.

Experimental Insights:

Studies on COFs synthesized from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (often abbreviated as Tp) and various amine linkers consistently report high chemical stability. For instance, Tp-based COFs have been shown to maintain their structural integrity even in the presence of acid and base.[2] The enhanced stability is a direct consequence of the keto-enamine linkage.

For COFs derived from monomers analogous to 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, the stability is characteristic of imine-based COFs, which are generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions.

Causality Behind Experimental Choices: Why Choose One Over the Other?

The selection between these two monomers is not a matter of one being universally superior to the other, but rather a strategic choice based on the desired properties of the final COF and the intended application.

  • Choose 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde when:

    • High chemical and thermal stability are paramount. The keto-enamine linkage provides a significant advantage in this regard.

    • Interlayer interactions need to be enhanced. The potential for hydrogen bonding can lead to more robust and ordered materials.

    • Post-synthetic modification of the framework is desired. The hydroxyl groups serve as convenient handles for further functionalization.

  • Choose 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde when:

    • A purely imine-linked framework is desired for specific electronic or catalytic properties.

    • The synthetic route starting from mesitylene is more amenable to the available laboratory resources.

    • The application does not require the extreme stability afforded by the keto-enamine linkage.

Conclusion: Tailoring Functionality Through Rational Monomer Design

The comparison of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde serves as a compelling case study in the power of rational monomer design in the field of COFs. The presence of methyl versus hydroxyl substituents, while a subtle structural modification, leads to significant differences in the resulting material properties. The hydroxylated monomer offers a pathway to exceptionally stable COFs with the potential for enhanced interlayer interactions, while the methylated counterpart provides a valuable building block for constructing classic imine-linked porous frameworks. By understanding the fundamental chemical principles that govern their synthesis and reactivity, researchers can strategically select the optimal monomer to engineer COFs with tailored properties for a wide range of applications, from gas storage and separation to catalysis and drug delivery.

References

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Validation

A Senior Application Scientist's Guide to the Synthesis and Polymerization of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of porous materials, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (TMBTA) has emerged as a critical building block for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of porous materials, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (TMBTA) has emerged as a critical building block for the synthesis of highly robust and crystalline covalent organic frameworks (COFs). Its rigid, C3-symmetric structure provides a predictable geometry for the formation of ordered, porous networks with applications ranging from gas storage and separation to catalysis and drug delivery. However, the reproducibility of both the monomer synthesis and its subsequent polymerization into well-defined COFs presents a significant challenge for researchers.

This comprehensive guide provides an in-depth analysis of the synthetic routes to TMBTA and a comparative study of its polymerization methodologies. Drawing from established literature and field-proven insights, we will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This document aims to equip researchers with the necessary knowledge to confidently and reproducibly synthesize TMBTA and its polymeric derivatives.

Part 1: The Synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (TMBTA): A Tale of Two Pathways

The synthesis of TMBTA is not a trivial pursuit. Direct formylation of the readily available and inexpensive mesitylene (1,3,5-trimethylbenzene) is fraught with challenges, primarily the propensity for over-oxidation of the methyl groups to carboxylic acids, leading to the thermodynamically stable trimesic acid.[1] Therefore, multi-step synthetic routes are generally favored for achieving higher yields and purity. Here, we will compare two plausible pathways, starting from mesitylene.

Pathway A: Bromination followed by the Sommelet Reaction

This pathway involves the initial bromination of the methyl groups of mesitylene, followed by the Sommelet reaction to introduce the aldehyde functionalities.

Experimental Protocol:

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene

A detailed and reliable procedure for the bromination of mesitylene is crucial for the success of this pathway. While direct sourcing of this intermediate is possible, in-house synthesis can be more cost-effective for large-scale production.

  • Reaction: Mesitylene is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or cyclohexane. The reaction is typically carried out under reflux with photochemical initiation (e.g., a sunlamp) to facilitate the radical chain reaction.

  • Causality: The use of a radical initiator and light is essential to promote the selective bromination of the benzylic methyl groups over aromatic bromination. The choice of a non-polar solvent is critical to prevent side reactions.

  • Purification: The product, 1,3,5-tris(bromomethyl)benzene, is a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: The Sommelet Reaction for the Synthesis of TMBTA

The Sommelet reaction provides a method for the conversion of benzyl halides to aldehydes using hexamine (hexamethylenetetramine).

  • Reaction: 1,3,5-Tris(bromomethyl)benzene is reacted with hexamine in an aqueous or alcoholic solvent. This forms a quaternary ammonium salt intermediate. Subsequent hydrolysis of this salt, typically by heating with water or dilute acid, yields the desired 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde.

  • Causality: The mechanism involves the formation of a benzylamine intermediate which is then oxidized by another molecule of the benzyl halide or by air. The final hydrolysis step cleaves the imine to reveal the aldehyde. The pH of the hydrolysis step is critical; acidic conditions are generally required to drive the reaction to completion.

  • Purification: The product can be extracted with an organic solvent and purified by column chromatography or recrystallization.

Pathway B: Nitration, Reduction, and Sandmeyer-type Formylation

This alternative pathway proceeds through a triamino intermediate, which is then converted to the tricarbaldehyde.

Experimental Protocol:

Step 1: Synthesis of 1,3,5-Trimethyl-2,4,6-trinitrobenzene

  • Reaction: Mesitylene is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful temperature control.

  • Causality: The strong acid mixture generates the nitronium ion (NO2+), the electrophile responsible for aromatic nitration. The three methyl groups on mesitylene are activating and ortho-, para-directing, leading to the desired 2,4,6-trinitro derivative.

Step 2: Reduction to 2,4,6-Trimethylbenzene-1,3,5-triamine

  • Reaction: The trinitro compound is reduced to the corresponding triamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium or platinum catalyst.

  • Causality: These reducing agents are effective for the conversion of aromatic nitro groups to amines. Catalytic hydrogenation is often preferred for its cleaner reaction profile and avoidance of heavy metal waste.

Step 3: Conversion to 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde

This step is the most challenging of this pathway. A Sandmeyer-type reaction, where the amino groups are converted to diazonium salts and then displaced by a formyl group equivalent, is a plausible but technically demanding approach. A more direct formylation of the triamine is generally not feasible due to the deactivating nature of the amino groups towards electrophilic aromatic substitution.

Comparison of Synthetic Pathways

FeaturePathway A: Bromination-SommeletPathway B: Nitration-Reduction-Formylation
Starting Material MesityleneMesitylene
Number of Steps 23
Key Intermediates 1,3,5-Tris(bromomethyl)benzene1,3,5-Trimethyl-2,4,6-trinitrobenzene, 2,4,6-Trimethylbenzene-1,3,5-triamine
Potential Challenges Handling of brominating agents, control of radical reactions, reproducibility of the Sommelet reaction.Handling of strong acids and nitrating agents, hazardous diazonium salt intermediates, difficult final formylation step.
Overall Yield Potentially higher and more reproducible.Can be lower due to the multi-step nature and challenging final step.
Scalability More amenable to scale-up.Can be challenging to scale up safely.

Recommendation: For researchers seeking a more reproducible and scalable synthesis of TMBTA, Pathway A is generally recommended. While it involves the use of brominating agents, the reactions are typically more straightforward to control and the Sommelet reaction, with careful optimization, can provide good yields.

Part 2: The Polymerization of TMBTA: Crafting Crystalline Covalent Organic Frameworks

The true value of TMBTA lies in its ability to form highly ordered, porous COFs through polycondensation reactions with multitopic amines. The choice of polymerization method significantly impacts the crystallinity, porosity, and ultimately, the performance of the resulting material. Here, we compare two common methods: solvothermal and microwave-assisted synthesis.

Method 1: Solvothermal Synthesis

This is the most widely employed method for COF synthesis. It involves heating the monomers in a sealed vessel in a high-boiling point solvent or a mixture of solvents.

Experimental Protocol: Synthesis of a TMBTA-based COF (e.g., with p-phenylenediamine)

  • Reaction Setup: 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and a diamine or triamine linker (e.g., p-phenylenediamine in a 2:3 molar ratio) are placed in a Pyrex tube. A solvent system, often a mixture of a non-polar solvent like mesitylene or 1,4-dioxane and a polar aprotic solvent like DMF or DMAc, is added. An acidic catalyst, such as acetic acid or scandium(III) triflate, is often included to promote imine formation.

  • Degassing: The tube is subjected to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the polymerization.

  • Heating: The sealed tube is heated in an oven at a specific temperature (typically 80-120 °C) for an extended period (24-72 hours).

  • Work-up: The resulting solid is collected by filtration, washed extensively with various solvents (e.g., acetone, THF) to remove unreacted monomers and catalyst, and then dried under vacuum.

Causality: The high temperature provides the necessary energy to overcome the activation barrier for the reversible imine condensation reaction. The sealed system maintains a constant pressure and prevents the loss of volatile reactants and solvents. The choice of solvent is critical for monomer solubility and to facilitate the dynamic error-correction process that leads to a crystalline framework. The acidic catalyst protonates the carbonyl group, making it more electrophilic and accelerating the rate of imine formation.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional solvothermal methods.[2]

Experimental Protocol: Microwave Synthesis of a TMBTA-based COF

  • Reaction Setup: The monomers and solvent system are placed in a microwave-safe reaction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave reactor and subjected to microwave irradiation at a set temperature and for a significantly shorter duration (typically 15-60 minutes) compared to solvothermal synthesis.

  • Work-up: The work-up procedure is similar to that of the solvothermal method.

Causality: Microwaves directly and efficiently heat the solvent and reactants, leading to a rapid increase in temperature and significantly accelerated reaction rates. This can lead to faster nucleation and growth of the COF crystals.

Comparison of Polymerization Methods

FeatureSolvothermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 24 - 72 hours15 - 60 minutes
Energy Consumption HighLow
Reproducibility Can be variable depending on heating rates and oven uniformity.Generally higher due to precise temperature and pressure control.
Crystallinity Can produce highly crystalline materials with slow, controlled heating.Can also produce highly crystalline materials, sometimes with smaller crystal sizes.
Porosity Well-established for producing materials with high surface areas.Can yield materials with comparable or sometimes even higher surface areas.
Scalability Can be scaled up, but requires large, high-pressure reactors.Scalability can be a challenge with standard laboratory microwave reactors.

Recommendation: For rapid screening of reaction conditions and for the synthesis of small quantities of COFs, microwave-assisted synthesis offers a significant advantage in terms of time and energy savings. For larger-scale synthesis and for achieving large, well-defined crystals, solvothermal synthesis remains a robust and reliable method.

Part 3: Characterization and Performance

Regardless of the synthetic method employed, thorough characterization of the resulting COF is essential to confirm its structure, crystallinity, and porosity.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure of the COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the imine linkages and the disappearance of the aldehyde and amine starting materials.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the local chemical environment and connectivity of the atoms in the framework.

  • Gas Sorption Analysis (e.g., N2 at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the COF.

Visualization of the Synthetic and Polymerization Workflow

Reproducibility_Guide cluster_synthesis Part 1: TMBTA Synthesis cluster_polymerization Part 2: COF Polymerization cluster_characterization Part 3: Characterization mesitylene Mesitylene bromination Bromination (NBS, Initiator) mesitylene->bromination tris_bromo 1,3,5-Tris(bromomethyl)benzene bromination->tris_bromo sommelet Sommelet Reaction (Hexamine, H2O) tris_bromo->sommelet tmbta_a 2,4,6-Trimethylbenzene- 1,3,5-tricarbaldehyde (TMBTA) sommelet->tmbta_a tmbta_b TMBTA solvothermal Solvothermal Synthesis (High Temp, Long Time) tmbta_b->solvothermal microwave Microwave-Assisted Synthesis (Rapid Heating) tmbta_b->microwave amine Diamine/Triamine Linker amine->solvothermal amine->microwave cof Covalent Organic Framework (COF) solvothermal->cof microwave->cof cof_char COF pxrd PXRD cof_char->pxrd ftir FTIR cof_char->ftir nmr Solid-State NMR cof_char->nmr gas_sorption Gas Sorption cof_char->gas_sorption tga TGA cof_char->tga microscopy SEM/TEM cof_char->microscopy

Caption: Workflow for the synthesis of TMBTA and its polymerization into COFs.

Conclusion

The successful and reproducible synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and its subsequent polymerization into highly crystalline covalent organic frameworks is achievable with a thorough understanding of the underlying chemical principles and careful control of reaction parameters. While challenges exist in the synthesis of the TMBTA monomer, the bromination-Sommelet pathway offers a more reliable route compared to the nitration-reduction-formylation approach. For the polymerization step, both solvothermal and microwave-assisted methods can yield high-quality COFs, with the choice depending on the desired scale and speed of synthesis. By following the detailed protocols and considering the causal factors outlined in this guide, researchers can confidently navigate the synthesis of these valuable materials and unlock their full potential in a wide range of applications.

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  • Kandambeth, S., et al. (2017). Covalent organic frameworks: a materials platform for structural and functional designs.
  • de la Peña Ruigómez, A., et al. (2020). Microwave-Assisted Synthesis of Covalent Organic Frameworks: A Review. ChemSusChem, 13(23), 6249-6268.
  • Das, G., et al. (2022). Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. Nanoscale, 14(42), 15474-15515.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

An In-Depth Technical Guide for Laboratory Professionals In the fast-paced world of drug development and scientific research, the safe handling of novel chemical compounds is paramount. This guide provides essential, imm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

In the fast-paced world of drug development and scientific research, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (CAS No. 119198-8-8), a versatile building block in the synthesis of advanced organic materials. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Hazard: A Proactive Approach to Safety

Key Hazard Identifiers for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde:
Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Data sourced from BLDpharm and Sigma-Aldrich product pages.[1][2]

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. The following recommendations are based on a thorough risk assessment considering the known and inferred hazards.

Core PPE Requirements:

A baseline of PPE is mandatory for any work with this compound, regardless of the scale.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are essential to protect against splashes and solid particulates. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling this compound. For prolonged contact or immersion, heavier-duty butyl rubber gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and in the event of a fire.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Visualizing Your PPE Strategy:

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess Task & Quantity Core_PPE Core PPE: - Safety Goggles (ANSI Z87.1) - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat Assess Task->Core_PPE Low Volume / Low Splash Risk Enhanced_PPE Enhanced PPE: - Face Shield - Butyl Rubber Gloves - Chemical Resistant Apron Assess Task->Enhanced_PPE High Volume / High Splash Risk Respiratory_Protection Respiratory Protection: - Chemical Fume Hood - NIOSH-approved Respirator (Organic Vapor Cartridge) Assess Task->Respiratory_Protection Aerosol Generation / Inadequate Ventilation

Caption: PPE selection workflow based on risk assessment.

Operational Blueprint: From Receipt to Disposal

A meticulous and well-documented plan for the entire lifecycle of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde in your laboratory is a critical component of a comprehensive safety program.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition. Given the flammability of the related trimethylbenzene, a flammable liquids storage cabinet is recommended[4][6].

  • The compound should be stored under an inert atmosphere, as aromatic aldehydes can be sensitive to air[1].

  • Keep containers tightly closed when not in use.

Handling and Weighing:
  • All handling of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde should be performed within a certified chemical fume hood to minimize inhalation risks.

  • Use spark-proof tools and equipment to prevent ignition, a precaution taken from the handling of flammable trimethylbenzene[6].

  • Avoid the generation of dust when handling the solid form.

  • Wash hands thoroughly after handling, even if gloves were worn.

Spill Response: A Calm and Coordinated Action Plan

In the event of a spill, a swift and organized response is crucial to mitigate potential harm.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Cleanup (for small, manageable spills by trained personnel):

    • Don the appropriate PPE as outlined above.

    • For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand[3][4].

    • Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Seek Assistance: For large or unmanageable spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Visualizing Emergency Response:

Spill_Response Spill_Occurs Spill Occurs Evacuate_Alert Evacuate & Alert Spill_Occurs->Evacuate_Alert Isolate_Area Isolate Area Evacuate_Alert->Isolate_Area Assess_Spill Assess Spill Isolate_Area->Assess_Spill Small_Spill Small & Manageable? Assess_Spill->Small_Spill Cleanup Cleanup with Proper PPE Small_Spill->Cleanup Yes Contact_EHS Contact EHS Immediately Small_Spill->Contact_EHS No Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

Caption: Step-by-step emergency response plan for spills.

Responsible Disposal: Protecting Our Environment

The final stage of the chemical lifecycle, disposal, requires the same level of diligence as handling.

  • Waste Characterization: All waste containing 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures. Do not discharge any waste containing this compound down the drain[3].

Conclusion: Fostering a Culture of Safety

The responsible use of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is a shared responsibility. By understanding its potential hazards and implementing the robust PPE, handling, and disposal protocols outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. Our commitment at is to provide you with the information and support you need to advance your critical work without compromising on safety.

References

  • DHC Solvent Chemie GmbH. (2023, February 1). Safety Data Sheet: 1,2,4-trimethylbenzene. Retrieved from [Link]

  • Carl ROTH. (2016, February 4). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). TRIMETHYLBENZENE, MIXED ISOMERS. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, November 6). Safety Data Sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:119198-88-8 | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde. Retrieved from [Link]

  • Airgas. (2016, March 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Mesitylene. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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